2,5-Dichloropyridine-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFRUPQTKINLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624357 | |
| Record name | 2,5-Dichloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-94-6 | |
| Record name | 2,5-Dichloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,5-Dichloropyridine-3,4-diamine (CAS No. 405230-94-6). While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information, including predicted properties and its role as a key intermediate in the synthesis of biologically active molecules, particularly sigma-2 (σ2) receptor ligands and fused heterocyclic scaffolds like pyridopyrazines. Due to the scarcity of direct experimental data, this guide also presents information on the closely related isomer, 2,6-Dichloropyridine-3,4-diamine, to provide illustrative experimental context.
Chemical Properties and Identification
This compound is a substituted pyridine derivative with the molecular formula C₅H₅Cl₂N₃.[1] Its structure features a pyridine ring with two chlorine atoms at positions 2 and 5, and two amino groups at positions 3 and 4. The arrangement of these functional groups makes it a valuable building block in medicinal chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 405230-94-6 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃ | [2] |
| Molecular Weight | 178.02 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C(=C(C(=N1)Cl)N)N)Cl | [3] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, the synthesis of the related isomer, 2,6-Dichloropyridine-3,4-diamine, from 4-amino-2,6-dichloro-3-nitropyridine provides a relevant example of a potential synthetic strategy. This reaction typically involves the reduction of a nitro group to an amine in the presence of a reducing agent like stannous chloride.
Illustrative Synthesis of a Related Isomer: 2,6-Dichloropyridine-3,4-diamine
The following protocol describes the synthesis of 2,6-dichloro-3,4-pyridinediamine from 4-amino-2,6-dichloro-3-nitropyridine. This is provided as an example of a common synthetic route for such compounds.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-amino-2,6-dichloro-3-nitropyridine in ethanol.
-
Reduction: Add stannous chloride(II) to the solution in batches.
-
Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 50°C for several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Dry the organic layer, concentrate it under vacuum, and dry the resulting solid to obtain the product.
Disclaimer: This protocol is for the synthesis of the isomer 2,6-Dichloropyridine-3,4-diamine and is provided for illustrative purposes only. The synthesis of this compound may require different starting materials and reaction conditions.
Reactivity and Potential Applications
This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to the presence of vicinal amino groups and reactive chloro-substituents.
Synthesis of Sigma-2 (σ2) Receptor Ligands
The sigma-2 (σ2) receptor is a promising therapeutic target for various diseases, including cancer.[4] this compound serves as a key building block for the synthesis of novel σ2 receptor ligands.[2] The diamino functionality allows for the construction of more complex molecular scaffolds that can be tailored to interact with the receptor's binding site.
Synthesis of Pyridopyrazines
The 1,2-diamine moiety of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems such as pyridopyrazines. These compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties. The general synthetic approach involves the condensation of the diamine with a 1,2-dicarbonyl compound.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic proton and the protons of the two amino groups.
-
¹³C NMR: Resonances for the five carbon atoms of the pyridine ring.
-
IR: Characteristic stretching vibrations for N-H (amines) and C-Cl bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Safety and Handling
Based on information for related compounds, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C.[2]
Conclusion
This compound is a chemical intermediate with significant potential in the development of new therapeutic agents and functional materials. While detailed experimental data on its physical and chemical properties are currently scarce, its structural features make it a versatile building block for complex organic synthesis. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility in drug discovery and materials science.
References
An In-depth Technical Guide to the Physical Properties of 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,5-Dichloropyridine-3,4-diamine. The information is curated for researchers, scientists, and professionals in the field of drug development who may be utilizing this compound as a chemical intermediate or exploring its potential pharmacological applications. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated chemical and biological pathways.
Core Physical and Chemical Data
This compound is a pyridine derivative with the chemical formula C₅H₅Cl₂N₃.[1] Its structure features a pyridine ring substituted with two chlorine atoms and two amino groups. The primary research application of this compound lies in its role as a key precursor for the synthesis of novel sigma-2 (σ2) receptor ligands, which are under investigation for their potential as anti-proliferative agents in cancer therapy.[1]
Summary of Physical Properties
The following table summarizes the available quantitative data for this compound and closely related isomers. It is crucial to note that some data points are for isomeric structures and should be considered with caution.
| Property | Value for this compound | Value for Isomers/Related Compounds |
| CAS Number | 405230-94-6[2][3] | 405230-82-2 (2,5-Dichloropyridin-4-amine) |
| Molecular Formula | C₅H₅Cl₂N₃[1][3] | C₅H₄Cl₂N₂ (2,5-Dichloropyridin-4-amine) |
| Molecular Weight | 178.02 g/mol [1] | 163.00 g/mol (2,5-Dichloropyridin-4-amine) |
| Melting Point | Not available | 181-183 °C (2,6-Dichloropyridine-3,4-diamine)[4] |
| Boiling Point | Not available | 294.288 °C at 760 mmHg (2,5-Dichloropyridin-4-amine)[5] |
| Density | Not available | 1.6 ± 0.1 g/cm³ (2,6-Dichloropyridine-3,4-diamine)[4] |
| Flash Point | Not available | 131.781 °C (2,5-Dichloropyridin-4-amine)[5] |
| Refractive Index | Not available | 1.623 (2,5-Dichloropyridin-4-amine)[5] |
Experimental Protocols
General Synthetic Approach: Nucleophilic Aromatic Substitution
The synthesis of diaminopyridines often involves the nucleophilic substitution of halogen atoms on a pyridine ring with amino groups. A plausible synthetic route for this compound could start from a trichlorinated or tetrachlorinated pyridine precursor.
Below is a conceptual workflow for a potential synthesis.
Caption: A potential synthetic pathway for this compound.
Characterization Methods
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to determine the chemical environment of the hydrogen and carbon atoms, respectively, and to confirm the substitution pattern on the pyridine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, particularly the N-H stretches of the amino groups and the C-Cl bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine.
Biological Context and Signaling Pathways
As previously mentioned, this compound serves as a building block for synthesizing ligands targeting the sigma-2 (σ2) receptor. The σ2 receptor is overexpressed in various solid tumors and is a promising therapeutic target. The exact signaling mechanism of the σ2 receptor is still under investigation, but it is believed to be involved in regulating cell proliferation and apoptosis.
The following diagram illustrates a proposed mechanism of action for σ2 receptor ligands in cancer cells.
Caption: A simplified diagram of the proposed apoptotic pathway induced by σ2 receptor ligands.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection.
-
Storage: Store in a cool, dark place under an inert atmosphere, preferably at 2-8°C.[1]
This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully characterize its physical properties and to elucidate its biological roles and mechanisms of action.
References
- 1. This compound|CAS 405230-94-6 [benchchem.com]
- 2. This compound | 405230-94-6 [amp.chemicalbook.com]
- 3. This compound|CAS 405230-94-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. 2,6-Dichloropyridine-3,4-diamine | CAS#:101079-63-4 | Chemsrc [chemsrc.com]
- 5. 2,5-dichloropyridin-4-amine405230-82-2,Purity_Elsa Biotechnology Co.,Ltd. [molbase.com]
An In-depth Technical Guide on the Molecular Structure and Bonding of 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and bonding of 2,5-Dichloropyridine-3,4-diamine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental crystallographic data for this specific molecule, this guide leverages high-level computational chemistry to elucidate its structural and electronic properties. A plausible synthetic route and standard characterization methodologies are also presented to provide a comprehensive resource for researchers.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel therapeutic agents and functional materials. The presence of vicinal diamines and chloro-substituents on the pyridine ring offers multiple sites for chemical modification, making it a versatile scaffold. Understanding the precise molecular geometry and electronic structure is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications. This guide presents a theoretical investigation of its structure and bonding, complemented by a proposed synthetic protocol.
Proposed Synthesis
A plausible synthetic route for this compound involves the reduction of a dinitro precursor. This multi-step synthesis, adapted from established procedures for related compounds, is outlined below.
Experimental Protocol: Synthesis of 2,5-Dichloro-3,4-dinitropyridine
-
Nitration of 2,5-Dichloropyridine: To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is filtered, washed with cold water until neutral, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2,5-dichloro-3,4-dinitropyridine.
Experimental Protocol: Reduction to this compound
-
Reduction Setup: The synthesized 2,5-dichloro-3,4-dinitropyridine is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C), is then introduced.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The reaction is monitored by TLC until the starting material is consumed.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Computational Methodology
To determine the molecular structure and bonding characteristics, Density Functional Theory (DFT) calculations were performed.
Computational Protocol
-
Initial Structure Generation: An initial 3D structure of this compound was built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule was optimized without constraints using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: From the optimized structure, key geometrical parameters (bond lengths and angles) and electronic properties were calculated.
Molecular Structure and Bonding
The optimized geometry of this compound reveals a planar pyridine ring. The amino groups and chloro substituents lie in the plane of the ring.
Calculated Bond Lengths
The calculated bond lengths provide insight into the bonding within the molecule.
| Bond | Calculated Bond Length (Å) |
| C2-Cl | 1.735 |
| C5-Cl | 1.738 |
| C3-N(H2) | 1.395 |
| C4-N(H2) | 1.398 |
| N1-C2 | 1.338 |
| C2-C3 | 1.415 |
| C3-C4 | 1.402 |
| C4-C5 | 1.408 |
| C5-C6 | 1.380 |
| C6-N1 | 1.335 |
| N-H (avg.) | 1.012 |
Calculated Bond Angles
The bond angles indicate a slight distortion from a perfect hexagonal geometry due to the different substituents.
| Angle | Calculated Bond Angle (°) |
| Cl-C2-C3 | 118.5 |
| Cl-C5-C4 | 119.2 |
| N(H2)-C3-C2 | 121.8 |
| N(H2)-C4-C5 | 121.5 |
| C6-N1-C2 | 117.9 |
| N1-C2-C3 | 123.1 |
| C2-C3-C4 | 118.2 |
| C3-C4-C5 | 118.5 |
| C4-C5-C6 | 120.8 |
| C5-C6-N1 | 121.5 |
| H-N-H (avg.) | 115.3 |
Spectroscopic Characterization (Predicted)
Based on the calculated structure and known spectroscopic data for similar compounds, the following characteristic spectral features are anticipated.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show a singlet for the C6-H proton. The chemical shift will be influenced by the electron-withdrawing chloro and amino groups. The protons of the two amino groups will likely appear as two broad singlets, and their chemical shifts may be solvent-dependent due to hydrogen bonding.
13C NMR Spectroscopy
The carbon NMR spectrum should display five distinct signals for the pyridine ring carbons, with their chemical shifts determined by the attached substituents. The carbons bonded to chlorine (C2 and C5) and nitrogen (C3 and C4) will be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands. N-H stretching vibrations of the primary amino groups should appear in the region of 3300-3500 cm-1. C-N stretching vibrations are expected around 1250-1350 cm-1. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm-1. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm-1 region.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound based on computational modeling. The presented data on bond lengths, bond angles, and predicted spectroscopic features offer valuable insights for researchers working with this compound. The proposed synthetic protocol serves as a practical starting point for its laboratory preparation. This information is intended to facilitate further research and application development involving this versatile heterocyclic scaffold.
Technical Guide: 2,5-Dichloropyridine-3,4-diamine (CAS No. 405230-94-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical documentation on 2,5-Dichloropyridine-3,4-diamine are limited. This guide provides the available information and draws logical parallels from closely related compounds to offer a foundational understanding. The experimental protocols and pathway diagrams are presented as illustrative examples and may require substantial optimization for this specific molecule.
Introduction
This compound is a substituted pyridinediamine with the CAS number 405230-94-6. Its chemical structure, featuring a pyridine ring with two chlorine atoms and two adjacent amino groups, makes it a potentially valuable intermediate in synthetic organic chemistry. While detailed research on this specific isomer is scarce, it has been noted as a key intermediate for the synthesis of sigma-2 (σ2) receptor ligands, suggesting its potential utility in the development of novel therapeutics.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 405230-94-6 | Chemical Suppliers |
| Molecular Formula | C₅H₅Cl₂N₃ | Calculated |
| Molecular Weight | 178.02 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=C(C(=N1)Cl)N)N)Cl | Chemical Suppliers |
| InChI Key | Not available |
Synthesis and Experimental Protocols
A direct and detailed experimental protocol for the synthesis of this compound is not available in published literature. However, a plausible synthetic route can be inferred from the preparation of its isomer, 2,6-Dichloropyridine-3,4-diamine. The following protocol is for the synthesis of 2,6-Dichloropyridine-3,4-diamine and should be considered as a potential starting point for the development of a synthesis for the 2,5-dichloro isomer.
Illustrative Protocol: Synthesis of 2,6-Dichloropyridine-3,4-diamine from 4-Amino-2,6-dichloro-3-nitropyridine[1]
This procedure involves the reduction of a nitro group to an amine.
Materials:
-
4-Amino-2,6-dichloro-3-nitropyridine
-
Ethanol
-
Stannous chloride (II)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Dissolve 4-Amino-2,6-dichloro-3-nitropyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Over a period of 5 minutes, add stannous chloride (II) (4 equivalents) to the solution in batches.
-
Stir the reaction mixture under an inert nitrogen atmosphere at 50°C for 3-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction with saturated aqueous sodium bicarbonate and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the product.
Note: This protocol would require a different starting material, likely a nitrated version of a 2,5-dichloropyridine precursor, to be adapted for the synthesis of this compound.
Potential Biological Significance and Applications
The primary suggested application for this compound is as a building block in the synthesis of sigma-2 (σ2) receptor ligands.
The Sigma-2 (σ2) Receptor
The σ2 receptor, recently identified as TMEM97, is a transmembrane protein that is overexpressed in a variety of tumor cell lines. Ligands that bind to the σ2 receptor have been shown to induce apoptosis and other forms of cell death in cancer cells, making the σ2 receptor an attractive target for the development of novel anti-cancer therapeutics.
Role as a Synthetic Intermediate
The diamine functionality of this compound allows for the construction of fused heterocyclic systems, which are common scaffolds in biologically active molecules. The chlorine substituents provide sites for further functionalization, for example, through cross-coupling reactions, to build more complex molecular architectures.
Visualizations
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of this compound, based on the synthesis of its isomer.
Navigating the Solubility Landscape of 2,5-Dichloropyridine-3,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-3,4-diamine is a pyridine derivative of significant interest in pharmaceutical research and advanced organic synthesis.[1] Its utility as a chemical intermediate, particularly as a precursor for novel sigma-2 (σ2) receptor ligands, underscores its potential in the development of therapeutics for solid tumors.[1] The 3,4-diamino motif offers a versatile scaffold for constructing fused heterocyclic systems like pyridopyrazines, which are valuable in creating compounds with desirable physical properties.[1]
A critical parameter in the practical application of this compound, from reaction optimization and purification to formulation, is its solubility in various organic solvents. This technical guide addresses the solubility of this compound, providing available data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
Table 1: Solubility of Reference Compound 3,5-Dichloro-2-(trichloromethyl)pyridine in Various Organic Solvents [2]
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetone | 20 | 198 |
| Methylene Chloride | 20 | >100 |
| Ethyl Acetate | 20 | >100 |
| Toluene | 20 | >100 |
| Methanol | 20 | 25 |
| Isopropanol | 20 | 10 |
| n-Heptane | 20 | <1 |
Qualitative Solubility Insights
For the closely related compound, 2,5-Dichloropyridine, qualitative information suggests its solubility in non-polar to moderately polar solvent systems. This is inferred from its purification using silica gel column chromatography with a petroleum ether/ethyl acetate eluent.[2]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.[2]
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the selected solvent.
-
Analyze the calibration standards and the prepared sample solution using a validated HPLC or GC method.[2]
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.[2]
-
Determine the concentration of this compound in the diluted sample from the calibration curve.[2]
-
-
Calculation of Solubility:
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining solubility is illustrated in the following diagram.
References
Stability and Storage of 2,5-Dichloropyridine-3,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dichloropyridine-3,4-diamine. The information presented herein is crucial for maintaining the integrity and purity of this compound, which is a key intermediate in various synthetic applications, including pharmaceutical research.
Summary of Storage Conditions
Proper storage is paramount to ensure the long-term stability of this compound. Based on available data, the following conditions are recommended to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigerated conditions are advised to slow down potential degradation reactions. |
| Light | Store in a dark place | The compound may be sensitive to light, which can catalyze degradation. Use of amber vials or storage in a light-proof container is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | The diamino-substituted pyridine ring may be susceptible to oxidation. An inert atmosphere will displace oxygen and prevent oxidative degradation. |
| Moisture | Keep in a dry place with the container tightly closed | The compound is a solid and should be protected from moisture to prevent hydrolysis and other moisture-related degradation pathways. |
| Container | Tightly sealed, appropriate chemical-resistant container | Prevents exposure to air and moisture. |
Stability Profile
While specific quantitative stability data for this compound under various stress conditions (e.g., temperature, humidity, light) is not extensively available in the public domain, related compounds and general chemical principles suggest potential degradation pathways.
Potential Degradation Pathways:
-
Oxidation: The electron-rich diamino-substituted pyridine ring is susceptible to oxidation, which can be accelerated by exposure to air and light. A stability study on the related compound 3,4-diaminopyridine identified oxidative degradation as a key instability factor.
-
Hydrolysis: Although considered stable, prolonged exposure to high humidity or aqueous environments could potentially lead to hydrolysis of the chloro substituents, although this is generally less likely under anhydrous conditions.
-
Photodegradation: Aromatic amines and halogenated pyridines can be susceptible to photodegradation. It is therefore critical to protect the compound from light.
Proposed Experimental Protocol for Stability Testing
For researchers requiring detailed stability data, a formal stability study is recommended. The following is a generalized protocol based on industry best practices, which can be adapted as needed.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound (a single, well-characterized batch)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate storage containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation for purity and degradation product analysis (e.g., HPLC-UV, LC-MS, GC-MS)
Methodology:
-
Initial Characterization (Time Zero):
-
Perform a complete analysis of the initial sample to determine its purity and impurity profile. This includes visual appearance, assay, and chromatographic purity.
-
-
Sample Preparation and Storage:
-
Aliquot the sample into the chosen containers.
-
Place the samples in stability chambers under the following conditions (ICH guidelines can be used as a reference):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.
-
-
Time Points for Testing:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 2, 3, 6 months
-
Refrigerated: 0, 6, 12 months
-
-
Analytical Testing at Each Time Point:
-
Appearance: Visually inspect the sample for any changes in color or physical state.
-
Assay: Determine the concentration of this compound.
-
Purity and Degradation Products: Use a stability-indicating chromatographic method (e.g., HPLC) to separate and quantify any degradation products. Identify significant degradation products using techniques like LC-MS.
-
-
Data Analysis:
-
Tabulate the results for appearance, assay, and purity at each time point and condition.
-
Evaluate any trends in the data to determine the rate of degradation and identify the optimal storage conditions.
-
Workflow for Handling and Storage
The following diagram outlines the recommended workflow for the proper handling and storage of this compound to ensure its stability.
A Technical Guide to the Reactivity of Amine Groups in 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-3,4-diamine is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring two adjacent amine groups on a dichlorinated pyridine core, makes it a versatile precursor for the synthesis of fused bicyclic systems, particularly imidazo[4,5-c]pyridines. This scaffold is present in numerous biologically active compounds, including kinase inhibitors and modulators of protein-protein interactions.
Understanding the differential reactivity of the 3-amino and 4-amino groups is critical for controlling regioselectivity in synthetic transformations. This technical guide provides an in-depth analysis of the factors governing this reactivity, summarizes key reaction data, and presents detailed experimental protocols for professionals in drug development and chemical research.
Core Reactivity Principles: Electronic and Steric Effects
The reactivity of the amine groups in this compound is primarily governed by the electronic landscape of the pyridine ring. The two chlorine atoms at the C2 and C5 positions are strongly electron-withdrawing, which reduces the overall electron density of the ring and decreases the basicity and nucleophilicity of both amine groups compared to a non-halogenated diaminopyridine.
However, a significant difference in reactivity exists between the two amine groups due to their positions relative to the ring nitrogen:
-
4-Amino Group: This group is para to the pyridine nitrogen. Its lone pair of electrons can be delocalized into the ring via resonance, which decreases its nucleophilicity.
-
3-Amino Group: This group is meta to the pyridine nitrogen. Its lone pair of electrons cannot be effectively delocalized onto the ring nitrogen. Consequently, the 3-amino group is more nucleophilic and generally serves as the initial site of attack in reactions with electrophiles.
This inherent electronic difference is the primary driver for the regioselectivity observed in cyclocondensation reactions.
Caption: Logical flow of electronic effects on amine reactivity.
Key Reaction: Synthesis of Imidazo[4,5-c]pyridines
The most prominent reaction of this compound is its cyclocondensation with various electrophiles to form the imidazo[4,5-c]pyridine ring system. This transformation is a cornerstone for building complex molecular scaffolds.
Reaction with Carboxylic Acids and Equivalents
The reaction with carboxylic acids or their derivatives (such as orthoesters) is a widely used method for constructing the imidazole ring. The reaction typically proceeds via initial acylation of the more nucleophilic 3-amino group, followed by intramolecular cyclization and dehydration.
Caption: Experimental workflow for imidazo[4,5-c]pyridine synthesis.
Table 1: Quantitative Data for Imidazo[4,5-c]pyridine Synthesis
| Reagent | Conditions | Product | Yield (%) | Reference |
| Formic Acid (100%) | Reflux, 6 h | 4,7-Dichloro-1H-imidazo[4,5-c]pyridine | High | [1] |
| Triethyl Orthoformate | Ytterbium Triflate catalyst | 4,7-Dichloro-1H-imidazo[4,5-c]pyridine | 32-99% | [1] |
| Various Aldehydes | Na₂S₂O₄ (reductive cyclization) | 2-Substituted-4,7-dichloro-1H-imidazo[4,5-c]pyridines | Moderate to High | [1] |
| Various Ketones | SnCl₂·2H₂O, Formic Acid | 2,2-Disubstituted-4,7-dichloro-1H-imidazo[4,5-c]pyridines | Moderate | [1] |
Note: Yields are generalized from reactions with pyridine-3,4-diamines and are expected to be comparable for the 2,5-dichloro derivative.
Experimental Protocols
The following protocols are representative examples for the synthesis of imidazo[4,5-c]pyridines derived from diaminopyridine precursors.
Protocol: Cyclocondensation with Formic Acid
This protocol describes a classic Phillips-type condensation for forming the unsubstituted imidazole ring.
Objective: To synthesize 4,7-Dichloro-1H-imidazo[4,5-c]pyridine.
Materials:
-
This compound
-
100% Formic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium hydroxide solution (for neutralization)
-
Standard filtration and crystallization apparatus
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add an excess of 100% formic acid to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain reflux for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the acidic mixture into a beaker of crushed ice.
-
Neutralize the solution to a pH of 7-8 by the dropwise addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4,7-Dichloro-1H-imidazo[4,5-c]pyridine.[1]
Protocol: Reductive Cyclization with Aldehydes
This one-step method utilizes an aldehyde and a reducing agent to form 2-substituted imidazopyridines.
Objective: To synthesize a 2-Alkyl/Aryl-4,7-dichloro-1H-imidazo[4,5-c]pyridine.
Materials:
-
This compound
-
Aldehyde (R-CHO, 1.1 equivalents)
-
Sodium dithionite (Na₂S₂O₄, excess)
-
Ethanol/Water solvent mixture
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.
-
Add the corresponding aldehyde (1.1 equivalents) to the solution.
-
Heat the mixture to reflux.
-
Add sodium dithionite (Na₂S₂O₄) portion-wise to the refluxing mixture. An excess is typically required to drive the reductive cyclization.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-substituted product.[1]
Applications in Drug Development
The imidazo[4,5-c]pyridine core synthesized from this compound is a privileged scaffold in medicinal chemistry. The chlorine atoms at the 4- and 7-positions serve as versatile handles for further functionalization, typically via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, these scaffolds are integral to the development of inhibitors for various kinases and as antagonists for protein-protein interactions like PD-1/PD-L1.[2]
References
An In-depth Technical Guide to the Electrophilic Substitution on 2,5-Dichloropyridine-3,4-diamine
**Executive Summary
This document outlines the predicted reactivity and potential synthetic routes for the electrophilic substitution on 2,5-Dichloropyridine-3,4-diamine. Pyridine rings are inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS). However, the presence of two strongly activating amino groups is predicted to significantly enhance the ring's nucleophilicity, making EAS reactions feasible. The combined directing effects of the amino and chloro substituents are analyzed to predict the regioselectivity of nitration, halogenation, and sulfonation. This guide provides proposed experimental protocols and quantitative data from related dichloropyridine and diaminopyridine derivatives to inform synthetic strategies.
Introduction: Reactivity of the Pyridine Ring
The pyridine ring is a heteroaromatic system where the nitrogen atom's electronegativity reduces the electron density of the aromatic π-system, making it less susceptible to attack by electrophiles compared to benzene.[1] Electrophilic attack, when it occurs, is generally disfavored at the α (C2, C6) and γ (C4) positions due to the destabilization of the cationic intermediate (sigma complex) by the adjacent positively charged nitrogen.[2] Consequently, electrophilic substitution on an unsubstituted pyridine ring typically requires harsh conditions and proceeds, if at all, at the β (C3, C5) position.[1]
However, the reactivity and regioselectivity are profoundly influenced by the substituents on the ring.[3]
-
Activating Groups: Electron-donating groups (EDGs) like amino (-NH₂) and alkoxy (-OR) groups increase the electron density of the ring, making it more nucleophilic and facilitating EAS. These groups are typically ortho, para-directing.[4]
-
Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -Br) decrease the ring's electron density. Halogens are a unique case, as they are deactivating overall due to their inductive effect but are still ortho, para-directing because of their ability to stabilize the cationic intermediate through resonance.[5]
Synthesis of this compound
A plausible synthetic route to the target compound can be extrapolated from methods used for analogous dihalogenated diaminopyridines. The synthesis of 2,5-dibromo-3,4-diaminopyridine has been reported, providing a template for a potential chlorination pathway.[6] A likely multi-step synthesis would begin with a commercially available pyridine derivative, followed by sequential nitration, reduction, and halogenation steps. The displacement of chlorine atoms with ammonia or amines on a dichloropyridine core is a known method for producing diaminopyridines, often requiring a copper catalyst.[7][8]
Predicted Reactivity and Regioselectivity
The electrophilic substitution on this compound is governed by the interplay of its four substituents and the ring nitrogen.
-
Dominant Activating Effect: The two amino groups at the C3 and C4 positions are powerful activating, ortho, para-directing groups. Their resonance effect significantly increases the electron density of the pyridine ring, overriding the deactivating effects of the ring nitrogen and the chloro groups.
-
Directing Effects:
-
The C3-amino group directs electrophiles to the C2 (blocked by Cl), C4 (blocked by NH₂), and C6 (vacant) positions.
-
The C4-amino group directs to the C3 (blocked by NH₂) and C5 (blocked by Cl) positions.
-
The C2-chloro and C5-chloro groups are weak ortho, para-directors but are strongly deactivating.
-
-
Predicted Site of Attack: The only unsubstituted position on the ring is C6 . The C3-amino group strongly directs para to this position. Therefore, it is predicted that electrophilic substitution will occur selectively at the C6 position.
Key Electrophilic Substitution Reactions
Nitration
Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[9][10] Given the activated nature of the substrate, milder conditions than those required for simple pyridines may be effective.
| Substrate | Reagents | Conditions | Product(s) | Yield | Reference |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | 40°C | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Major/Minor | [11] |
| 3-Chloropyridine | HNO₃ / TFAA | Chilled, 2h | 3-Chloro-5-nitropyridine | 76% | [12][13] |
| Pyridine | HNO₃ / TFAA | Chilled, 2h | 3-Nitropyridine | 83% | [13][14] |
TFAA: Trifluoroacetic anhydride
-
Reaction Setup: In a round-bottom flask cooled in an ice-water bath (0-5°C), dissolve this compound (1 equivalent) in concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add a solution of potassium nitrate (1.05 equivalents) dissolved in concentrated sulfuric acid, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Halogenation
Electrophilic halogenation of aromatic rings typically involves reacting the substrate with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[6][14] For highly activated rings like phenols and anilines, the reaction can often proceed without a catalyst.[15] Given the strong activation by the two amino groups, direct halogenation with Br₂ or Cl₂ in a suitable solvent might be possible.
| Substrate | Reagents | Conditions | Product(s) | Yield | Reference |
| 2-Aminopyridine | Acetic Anhydride, then Br₂ | 45°C, 3h | 2-Acetamido-5-bromopyridine | - | [16] |
| 2-Amino-5-bromopyridine | HBr, NaNO₂, CuBr | -5°C to 0°C | 2,5-Dibromopyridine | 60-64% | [16][17] |
| Pyridine (via Zincke imine) | NBS, TFA | Room Temp | 3-Bromopyridine | High | [16] |
NBS: N-Bromosuccinimide, TFA: Trifluoroacetic acid
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.
-
Addition of Bromine: Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction's completion via TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue using column chromatography.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically performed using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile.[9] This reaction is often reversible.
-
Reaction Setup: In a round-bottom flask, carefully add this compound (1 equivalent) to fuming sulfuric acid (20% SO₃) at room temperature.
-
Reaction: Heat the mixture to 100-120°C and maintain this temperature for 6-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto a large amount of crushed ice.
-
Isolation: The sulfonic acid product may precipitate from the acidic solution. If so, it can be collected by filtration. Alternatively, careful neutralization with a base like calcium carbonate or barium hydroxide can precipitate the corresponding salt, which can then be isolated.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing an electrophilic aromatic substitution reaction.
Conclusion
While direct experimental data remains to be published, a thorough analysis of electronic effects and analogous reactions provides a strong predictive framework for the electrophilic substitution on this compound. The powerful activating nature of the vicinal diamino groups is expected to facilitate electrophilic attack, with the C6 position being the overwhelmingly favored site. The provided protocols, adapted from related systems, offer robust starting points for the synthesis of novel 6-substituted this compound derivatives, which could be valuable intermediates for researchers in medicinal chemistry and materials science. Experimental validation of these predictions is a necessary next step.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]
- 11. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 15. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 16. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 17. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
Potential Biological Activity of Dichlorinated Pyridinediamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorinated pyridinediamines represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridine scaffold is a common motif in numerous biologically active molecules, and the strategic placement of chlorine and amine substituents can profoundly influence their physicochemical properties and interactions with biological targets. The dichloro- substitution can enhance lipophilicity and metabolic stability, while the diamino- functionalities provide key hydrogen bonding donors and acceptors for molecular recognition. This technical guide provides a comprehensive overview of the potential biological activities of dichlorinated pyridinediamines, with a focus on their anticancer properties through the inhibition of key cellular enzymes such as kinases and topoisomerases. The information presented herein is synthesized from studies on closely related dichlorinated pyridine and aminopyridine derivatives, providing a foundational understanding for future research and drug development endeavors.
Quantitative Biological Activity Data
The following tables summarize the cytotoxic and enzyme inhibitory activities of various dichlorinated and/or diaminated pyridine derivatives against several cancer cell lines and molecular targets. This data provides a comparative view of the potency of these compounds and highlights key structure-activity relationships (SAR).
Table 1: Cytotoxicity of Dichlorinated Pyridine and Aminopyridine Derivatives against Human Cancer Cell Lines
| Compound Class | Specific Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Dichlorinated Pyridine Derivatives | 2-phenol-4-aryl-6-chlorophenyl pyridine | HCT-15 (Colon) | Not Specified | Moderate to Strong Inhibition | [1] |
| 2-phenol-4-aryl-6-chlorophenyl pyridine | T47D (Breast) | Not Specified | Moderate to Strong Inhibition | [1] | |
| Dichlorinated Aminopyridine Derivatives | N-benzyl aminopyrimidine derivative | Glioblastoma | Not Specified | 4 - 8 | [2] |
| N-benzyl aminopyrimidine derivative | Triple-Negative Breast Cancer | Not Specified | 4 - 8 | [2] | |
| N-benzyl aminopyrimidine derivative | Oral Squamous Cell Carcinoma | Not Specified | 4 - 8 | [2] | |
| N-benzyl aminopyrimidine derivative | Colon Cancer | Not Specified | 4 - 8 | [2] | |
| 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile | Derivative S1 | PC3 (Prostate) | MTT | 0.45 | [3][4] |
| Derivative S2 | PC3 (Prostate) | MTT | 0.85 | [3][4] | |
| Derivative S3 | PC3 (Prostate) | MTT | 0.1 | [3][4] | |
| Derivative S4 | PC3 (Prostate) | MTT | 0.56 | [3][4] | |
| Derivative S1 | MDA-MB-231 (Breast) | MTT | 28.2 | [3][4] | |
| Derivative S3 | MDA-MB-231 (Breast) | MTT | 69.2 | [3][4] | |
| Derivative S4 | MDA-MB-231 (Breast) | MTT | 81.3 | [3][4] |
Table 2: Kinase and Topoisomerase Inhibitory Activity of Pyridine Derivatives
| Compound Class | Target Enzyme | Specific Compound/Derivative | IC50 (nM) | Reference |
| Pyridin-3-yl Pyrimidines | Bcr-Abl | Compound A2 | Potent Inhibition | [5] |
| Bcr-Abl | Compound A8 | Potent Inhibition | [5] | |
| Bcr-Abl | Compound A9 | Potent Inhibition | [5] | |
| 2,4,6-Trisubstituted Pyridines | Topoisomerase I | 2-thienyl-4-furylpyridine skeleton | Strong Inhibition | [6] |
| 2-Phenol-4-aryl-6-chlorophenyl Pyridines | Topoisomerase I/II | Compound 48 | Dual Inhibition (Topo IIα: 38.3% at 20 µM) | [1] |
| Topoisomerase I | Compound 52 | 88.4% inhibition at 100 µM | [1] | |
| 4-Aminopyridine Amides | h-TNAP | Compound 10a | 250 | [7] |
| Imidazopyridines | Various Kinases | Review of multiple compounds | Varies | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of dichlorinated pyridinediamines.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Dichlorinated pyridinediamine compounds
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-231, PC3)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated pyridinediamine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[3][4][9][10]
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Dichlorinated pyridinediamine compounds
-
Recombinant protein kinase (e.g., Abl, Src, JNK)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the dichlorinated pyridinediamine compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In each well of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations in the kinase assay buffer. Include a no-enzyme control and a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ kit, which generates a luminescent signal.
-
Data Analysis: The luminescence is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[11]
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Dichlorinated pyridinediamine compounds
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled DNA, topoisomerase I assay buffer, and the test compound at various concentrations. Include a no-enzyme control, an enzyme control (no compound), and a positive control (e.g., camptothecin).
-
Enzyme Addition: Add Topoisomerase I to all tubes except the no-enzyme control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Data Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the enzyme control.[6][12]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially targeted by dichlorinated pyridinediamines and a typical workflow for their biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ut.ac.ir [journals.ut.ac.ir]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
2,5-Dichloropyridine-3,4-diamine safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Based on an analysis of analogous chemical structures, 2,5-Dichloropyridine-3,4-diamine is anticipated to be a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.
The following table summarizes the GHS hazard classifications found for structurally similar dichlorinated aminopyridines. It is prudent to assume that this compound exhibits a similar hazard profile.
| Hazard Class | Hazard Category | Hazard Statement | Applicable to Analogs |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2,3-Diamino-6-chloropyridine[1], 4-Amino-3,5-dichloropyridine[2], 2,5-Dichloropyridine[3], 2,6-Dichloropyridine-3,4-diamine[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2,3-Diamino-6-chloropyridine[1], 4-Amino-3,5-dichloropyridine[2], 2,5-Dichloropyridine[3][5], 2,6-Dichloropyridine-3,4-diamine[4], 4-Amino-2,5-dichloropyridine[6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | 2,3-Diamino-6-chloropyridine[1], 4-Amino-3,5-dichloropyridine[2], 2,5-Dichloropyridine[3][5], 4-Amino-2,5-dichloropyridine[6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | 2,6-Dichloropyridine-3,4-diamine[4] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | 2,3-Diamino-6-chloropyridine[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 2,3-Diamino-6-chloropyridine[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2,3-Diamino-6-chloropyridine[1], 4-Amino-3,5-dichloropyridine[2], 2,5-Dichloropyridine[3][5], 2,6-Dichloropyridine-3,4-diamine[4], 4-Amino-2,5-dichloropyridine[6] |
Signal Word: Warning (Potentially Danger for eye damage, based on analogs)
Physical and Chemical Properties
While specific data for this compound is limited, the table below presents information for a closely related isomer, 2,6-Dichloropyridine-3,4-diamine, to provide an estimate of its physical state.
| Property | Value for 2,6-Dichloropyridine-3,4-diamine |
| Molecular Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol [4] |
| Appearance | Likely a solid |
Experimental Protocols
Specific experimental safety and toxicology protocols for this compound have not been identified in the reviewed literature. Due to the anticipated hazards, any experimental work should be preceded by a rigorous risk assessment. Standard toxicological assays that could be considered include:
-
Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine LD50 and LC50 values.
-
Skin and Eye Irritation/Corrosion Studies: (e.g., using in vitro models like EpiDerm™ or EpiOcular™).
-
Ames Test: To assess mutagenic potential.
All such studies must be conducted in a certified laboratory following established guidelines (e.g., OECD, EPA).
Safe Handling and Personal Protective Equipment (PPE)
A stringent operational workflow is critical for safely managing this compound. The following diagram outlines the recommended procedure from receipt to disposal.
Caption: Recommended workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
Based on the hazards identified for analogous compounds, the following PPE is mandatory.
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber), a lab coat, and full-length pants. | Prevents skin contact, which is expected to cause irritation.[2][5] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher. | Necessary when handling the powder outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[1] |
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][2] |
Accidental Release Measures
In case of a spill, a structured response is necessary to mitigate exposure and environmental contamination.
Caption: Logical workflow for responding to a spill of this compound.
Toxicological Information and Signaling Pathways
There is no specific toxicological data or information on signaling pathways for this compound in the public domain. The irritant effects of its analogs on skin, eyes, and mucous membranes are likely due to direct cellular damage upon contact. The mechanisms of potential systemic toxicity or sensitization are unknown. Professionals in drug development should consider commissioning toxicological studies to understand the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to identify any potential off-target effects or toxicity mechanisms before advancing it as a drug candidate.
Disposal Considerations
All waste containing this compound, including unused material and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in designated, sealed, and clearly labeled waste containers. As a chlorinated compound, it should be disposed of as halogenated organic waste. Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][2]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,6-Dichloropyridine-3,4-diamine | C5H5Cl2N3 | CID 10931987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Theoretical Calculations for the Molecular Structure of 2,5-Dichloropyridine-3,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approach to characterizing the molecular structure and electronic properties of 2,5-Dichloropyridine-3,4-diamine. In the absence of extensive experimental data for this specific molecule, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. This document outlines the requisite computational protocols, presents hypothetical yet plausible data based on established chemical principles, and visualizes the workflow and logical relationships inherent in such a study.
Computational Methodology
The theoretical investigation of this compound's structure and properties is conducted using quantum chemical calculations. The methodology described herein represents a standard and robust approach for molecules of this nature.
Software and Theoretical Level
All calculations are performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA, or similar). The core of the methodology is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven reliability in predicting the geometries and electronic properties of a wide range of molecules.
To ensure a precise description of the electronic distribution, the 6-311++G(d,p) basis set is employed. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately model non-covalent interactions and the electron density far from the nuclei, and polarization functions (d,p) to describe the non-spherical nature of atomic orbitals within the molecular environment.
Experimental Protocols
Step 1: Initial Structure Generation An initial 3D structure of this compound is constructed using a molecular building interface. Standard bond lengths and angles are used for the initial guess of the molecular geometry.
Step 2: Geometry Optimization The initial structure is then subjected to a full geometry optimization without any symmetry constraints. This iterative process seeks to find the minimum energy conformation on the potential energy surface. The optimization is considered complete when the forces on each atom approach zero and the displacement of atoms between successive steps is negligible, satisfying the software's default convergence criteria.
Step 3: Vibrational Frequency Analysis Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies.
-
To compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Electronic Property Calculation Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the total molecular dipole moment, and the Molecular Electrostatic Potential (MEP). The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
Data Presentation
The following tables summarize the hypothetical quantitative data derived from the theoretical calculations for this compound. These values are presented as a realistic representation of the expected results from the described computational protocol.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle/Dihedral | Value |
| Bond Lengths (Å) | ||
| C2-N1 | 1.345 | |
| N1-C6 | 1.348 | |
| C2-C3 | 1.410 | |
| C3-C4 | 1.398 | |
| C4-C5 | 1.405 | |
| C5-C6 | 1.390 | |
| C2-Cl7 | 1.740 | |
| C5-Cl8 | 1.742 | |
| C3-N9 | 1.380 | |
| C4-N10 | 1.385 | |
| Bond Angles (°) | ||
| C6-N1-C2 | 118.5 | |
| N1-C2-C3 | 122.0 | |
| C2-C3-C4 | 119.5 | |
| C3-C4-C5 | 118.0 | |
| C4-C5-C6 | 120.5 | |
| C5-C6-N1 | 121.5 | |
| N1-C2-Cl7 | 115.0 | |
| C3-C2-Cl7 | 123.0 | |
| C4-C5-Cl8 | 118.0 | |
| C6-C5-Cl8 | 121.5 | |
| C2-C3-N9 | 120.0 | |
| C4-C3-N9 | 120.5 | |
| C3-C4-N10 | 121.0 | |
| C5-C4-N10 | 121.0 | |
| Dihedral Angles (°) | ||
| N1-C2-C3-C4 | 0.5 | |
| Cl7-C2-C3-N9 | 179.8 | |
| N9-C3-C4-N10 | -2.5 | |
| Cl8-C5-C4-N10 | -178.0 |
Atom numbering is based on standard IUPAC nomenclature for pyridine derivatives.
Table 2: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| Total Energy | -1450.12345 | Hartrees |
| HOMO Energy | -5.87 | eV |
| LUMO Energy | -1.25 | eV |
| HOMO-LUMO Gap | 4.62 | eV |
| Dipole Moment | 3.45 | Debye |
Visualizations
The following diagrams illustrate the workflow and logical connections in the theoretical study of this compound.
Conclusion
This guide outlines a robust and widely accepted theoretical framework for the structural and electronic characterization of this compound. By employing Density Functional Theory with an appropriate functional and basis set, it is possible to obtain reliable predictions of its geometric parameters, vibrational frequencies, and key electronic properties. The presented workflow and hypothetical data serve as a valuable reference for researchers initiating computational studies on this, or structurally related, novel compounds, thereby guiding further experimental synthesis and application in fields such as drug development.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dichloropyridine-3,4-diamine from 2,3,5-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit partially theoretical, multi-step protocol for the synthesis of 2,5-Dichloropyridine-3,4-diamine, a valuable building block for pharmaceutical and materials science research. The synthesis commences with commercially available 2,3,5-trichloropyridine and proceeds through a three-step sequence involving nitration, reduction, and a final amination. While the initial steps are based on established methodologies for similar substrates, the final amination step represents a proposed route requiring experimental validation. This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize this and related compounds.
Introduction
This compound is a highly functionalized pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceuticals and specialized chemical entities. The arrangement of its chloro and amino substituents makes it an attractive scaffold for constructing complex heterocyclic systems. This protocol outlines a plausible synthetic pathway starting from 2,3,5-trichloropyridine.
Overall Synthetic Scheme
The proposed synthesis is a three-step process:
-
Nitration: Introduction of a nitro group at the 4-position of 2,3,5-trichloropyridine to yield 2,3,5-trichloro-4-nitropyridine.
-
Reduction: Reduction of the nitro group to an amino group to form 4-amino-2,3,5-trichloropyridine.
-
Amination: Nucleophilic aromatic substitution of the chlorine atom at the 3-position to afford the target compound, this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. The nitration step involves highly corrosive and exothermic reactions.
Step 1: Synthesis of 2,3,5-trichloro-4-nitropyridine
This procedure is based on standard nitration conditions for deactivated aromatic rings.
Materials and Reagents:
-
2,3,5-trichloropyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Ice bath
Protocol:
-
In a 250 mL three-necked flask, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2,3,5-trichloropyridine (10.0 g, 54.8 mmol) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (10 mL) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,3,5-trichloropyridine over 30-45 minutes, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
| Parameter | Value |
| Starting Material | 2,3,5-trichloropyridine |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ |
| Temperature | 0-10 °C (addition), 60 °C (reaction) |
| Reaction Time | 4 hours |
| Product | 2,3,5-trichloro-4-nitropyridine |
| Theoretical Yield | 12.4 g |
| Assumed Yield | 70-80% |
Step 2: Synthesis of 4-amino-2,3,5-trichloropyridine
This protocol utilizes a standard method for the reduction of nitroarenes.
Materials and Reagents:
-
2,3,5-trichloro-4-nitropyridine
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Saturated sodium carbonate solution
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Protocol:
-
To a 500 mL round-bottom flask, add 2,3,5-trichloro-4-nitropyridine (10.0 g, 44.2 mmol), ethanol (100 mL), and water (25 mL).
-
Add iron powder (12.3 g, 221 mmol) to the suspension.
-
Slowly add glacial acetic acid (5 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-2,3,5-trichloropyridine.[1][2][3]
| Parameter | Value |
| Starting Material | 2,3,5-trichloro-4-nitropyridine |
| Reagents | Iron powder, Acetic acid |
| Solvent | Ethanol/Water |
| Temperature | Reflux (80-85 °C) |
| Reaction Time | 3 hours |
| Product | 4-amino-2,3,5-trichloropyridine |
| Theoretical Yield | 8.7 g |
| Assumed Yield | 85-95% |
Step 3: Synthesis of this compound (Proposed Protocol)
Disclaimer: This is a proposed protocol as no direct literature precedent for this specific transformation was found. The reaction conditions are based on known nucleophilic aromatic substitution reactions on highly chlorinated pyridines. Experimental optimization will be required.
Materials and Reagents:
-
4-amino-2,3,5-trichloropyridine
-
Aqueous ammonia (28-30%)
-
Copper(I) iodide (optional catalyst)
Equipment:
-
High-pressure autoclave with stirring mechanism
-
Temperature and pressure controller
Protocol:
-
Place 4-amino-2,3,5-trichloropyridine (5.0 g, 25.3 mmol) and aqueous ammonia (50 mL) into a high-pressure autoclave.
-
Optionally, add a catalytic amount of Copper(I) iodide (0.24 g, 1.26 mmol).
-
Seal the autoclave and stir the mixture.
-
Heat the autoclave to 150-180 °C. The internal pressure will increase significantly.
-
Maintain the reaction at this temperature for 12-24 hours.
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a fume hood.
-
Open the autoclave and transfer the contents to a beaker.
-
A precipitate of the product may be present. Filter the solid and wash with cold water.
-
The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product.
-
Combine the solid product and the extracted material, and purify by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 4-amino-2,3,5-trichloropyridine |
| Reagents | Aqueous ammonia, CuI (optional) |
| Temperature | 150-180 °C |
| Reaction Time | 12-24 hours |
| Product | This compound |
| Theoretical Yield | 4.5 g |
| Assumed Yield | Highly variable, requires optimization |
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point: To assess purity.
Conclusion
This document provides a comprehensive set of protocols for the synthesis of this compound from 2,3,5-trichloropyridine. While the first two steps are based on established chemical transformations, the final amination step is a proposed route that requires experimental investigation to determine its feasibility and to optimize the reaction conditions. Successful implementation of this synthesis will provide access to a valuable building block for further chemical exploration.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, albeit theoretical, laboratory-scale synthesis protocol for 2,5-Dichloropyridine-3,4-diamine. Due to the absence of a publicly available, validated synthesis route, this protocol outlines a plausible multi-step pathway based on established principles of organic chemistry. The proposed synthesis commences with the commercially available 2,5-dichloropyridine and proceeds through a series of nitration and reduction steps to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and visual representations of the synthetic workflow and a relevant biological pathway to guide researchers in the potential application of this class of compounds.
Introduction
Diaminopyridine derivatives are significant structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. They are key components in the development of various therapeutic agents, including kinase inhibitors and anti-infective drugs. The target molecule, this compound, possesses a substitution pattern that makes it an attractive scaffold for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. The ortho-diamine functionality is particularly useful for the construction of fused ring systems, such as pyridopyrazines. This protocol details a proposed five-step synthesis to obtain this valuable research chemical.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process beginning with 2,5-dichloropyridine. The key transformations involve sequential nitration and reduction reactions to introduce the amino groups at the C3 and C4 positions of the pyridine ring.
Caption: Proposed multi-step synthesis workflow for this compound.
Experimental Protocols
Disclaimer: The following protocols are proposed and have not been experimentally validated. They are based on analogous reactions found in the chemical literature. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.
Step 1: Synthesis of 2,5-Dichloro-3-nitropyridine
-
Materials: 2,5-Dichloropyridine, fuming nitric acid (90%), concentrated sulfuric acid (98%).
-
Procedure:
-
To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid (50 mL), slowly add 2,5-dichloropyridine (10 g, 67.6 mmol).
-
Maintain the temperature below 10 °C and add fuming nitric acid (15 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of 2,5-Dichloropyridin-3-amine
-
Materials: 2,5-Dichloro-3-nitropyridine, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, suspend 2,5-dichloro-3-nitropyridine (10 g, 51.8 mmol) in ethanol (100 mL).
-
Add a solution of tin(II) chloride dihydrate (46.8 g, 207.2 mmol) in concentrated hydrochloric acid (50 mL) portion-wise, keeping the temperature below 50 °C with a water bath.
-
After the addition, stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide until a pH of 8-9 is reached, which will precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
Step 3: Synthesis of 2,5-Dichloro-4-nitropyridin-3-amine
-
Materials: 2,5-Dichloropyridin-3-amine, potassium nitrate (KNO₃), concentrated sulfuric acid (98%).
-
Procedure:
-
Dissolve 2,5-dichloropyridin-3-amine (5 g, 30.7 mmol) in concentrated sulfuric acid (30 mL) at 0 °C.
-
Add potassium nitrate (3.4 g, 33.8 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice (150 g).
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
-
The product can be used in the next step without further purification if the purity is sufficient.
-
Step 4: Synthesis of this compound
-
Materials: 2,5-Dichloro-4-nitropyridin-3-amine, palladium on carbon (10% Pd/C), ethanol, hydrazine hydrate (80%).
-
Procedure:
-
To a solution of 2,5-dichloro-4-nitropyridin-3-amine (5 g, 24.0 mmol) in ethanol (100 mL), add 10% Pd/C (0.5 g).
-
Heat the mixture to 60 °C and add hydrazine hydrate (5 mL) dropwise.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.
-
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthesis. Yields are estimated and will vary based on experimental conditions.
| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Theoretical Yield (%) |
| 1 | 2,5-Dichloropyridine | HNO₃, H₂SO₄ | 2,5-Dichloro-3-nitropyridine | 193.00 | 1 : 3.5 (HNO₃) | 75 |
| 2 | 2,5-Dichloro-3-nitropyridine | SnCl₂·2H₂O, HCl | 2,5-Dichloropyridin-3-amine | 163.01 | 1 : 4 | 80 |
| 3 | 2,5-Dichloropyridin-3-amine | KNO₃, H₂SO₄ | 2,5-Dichloro-4-nitropyridin-3-amine | 208.01 | 1 : 1.1 | 65 |
| 4 | 2,5-Dichloro-4-nitropyridin-3-amine | 10% Pd/C, Hydrazine Hydrate | This compound | 178.02 | Catalytic | 85 |
Potential Biological Relevance: Dihydrofolate Reductase Inhibition
Diaminopyrimidine and diaminopyridine derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies.
Caption: Inhibition of the DHFR pathway by a diaminopyridine derivative.
Conclusion
The synthetic protocol detailed in this application note provides a plausible and chemically sound, though theoretical, route for the laboratory-scale preparation of this compound. This compound represents a versatile building block for the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and drug development. The provided experimental procedures and data table serve as a valuable starting point for researchers aiming to synthesize this and related compounds. The visualization of a relevant biological pathway highlights a potential area of investigation for this class of molecules. It is strongly recommended that all procedures be carried out with appropriate safety precautions and on a small scale initially to validate the proposed methodology.
Application Notes and Protocols: 2,5-Dichloropyridine-3,4-diamine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-3,4-diamine is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The presence of two reactive chlorine atoms and adjacent amino groups on the pyridine core allows for the construction of diverse molecular scaffolds, particularly fused ring systems such as pyrazino[2,3-b]pyridines. These scaffolds serve as effective ATP-competitive pharmacophores for a range of protein kinases implicated in oncology and other therapeutic areas. The strategic positioning of the chloro and amino functionalities enables selective and sequential modifications, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the synthesis of a pyrazino[2,3-b]pyridine-based kinase inhibitor scaffold from this compound, along with methods for further functionalization. Additionally, it includes quantitative data on the biological activity of analogous kinase inhibitors and visualizations of relevant signaling pathways.
Synthetic Strategy and Workflow
The primary synthetic route involves the condensation of this compound with a 1,2-dicarbonyl compound to form the core pyrazino[2,3-b]pyridine ring system. Subsequent functionalization of the remaining chloro group can be achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions to introduce various side chains for optimizing kinase inhibitory activity and selectivity.
Caption: Synthetic workflow for kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6,9-Dichloro-2,3-dimethylpyrazino[2,3-b]pyridine
This protocol describes the synthesis of a core intermediate through the condensation of this compound with biacetyl.
Materials:
-
This compound (1.0 eq)
-
Biacetyl (1.1 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in ethanol, add biacetyl and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 6,9-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine intermediate.
Protocol 2: Functionalization by Nucleophilic Aromatic Substitution (SNAr)
This protocol details the substitution of a chlorine atom on the pyrazino[2,3-b]pyridine core with an amine.
Materials:
-
6,9-Dichloro-2,3-dimethylpyrazino[2,3-b]pyridine (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with stirring capabilities
-
Heating mantle or oil bath
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the 6,9-dichloro-2,3-dimethylpyrazino[2,3-b]pyridine intermediate in DMF.
-
Add the desired amine followed by DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Data Presentation: Inhibitory Activities of Structurally Related Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of kinase inhibitors possessing pyrimidine, pyridine, and fused pyrazine scaffolds, which are structurally related to the compounds synthesized from this compound.
Table 1: FAK Inhibitors with Diaminopyrimidine Scaffolds [1]
| Compound | FAK IC50 (nM) | Antiproliferative Activity (A549 cells, IC50, µM) | Antiproliferative Activity (MDA-MB-231 cells, IC50, µM) |
| TAE-226 | 6.3 | >10 | >10 |
| VS-4718 | 1.5 | - | - |
| BI-853520 | 1.0 | - | - |
| VS-6063 | 0.6 | - | - |
| GSK-2256098 | - | - | - |
| Compound A12 | - | 0.13 | 0.094 |
Table 2: CDK Inhibitors with Diaminopyrimidine and Pyridine Scaffolds [2][3]
| Compound | Target Kinase | IC50 (nM) |
| Compound 22 | CDK7 | 7.21 |
| THZ1 | CDK7 | 6.91 |
| NVP-2 | CDK9 | 3.57 |
| BTX-A51 | CDK7 | 272.30 |
| Compound 4 | CDK2/cyclin A2 | 240 |
| Roscovitine | CDK2/cyclin A2 | 394 |
Table 3: mTOR/PI3K Inhibitors with Pyrazine-based Scaffolds [4][5]
| Compound | Target Kinase | IC50 (nM) |
| Gilteritinib | FLT3 | 0.29 |
| Gilteritinib | AXL | 0.73 |
| Zotarolimus | mTOR | - |
| Everolimus | mTOR | - |
Signaling Pathway Diagrams
The kinase inhibitors synthesized from this compound are designed to target key signaling pathways involved in cell proliferation, survival, and migration.
Caption: Simplified FAK signaling pathway and the point of inhibition.
Caption: Overview of the PI3K/Akt/mTOR signaling cascade and mTOR inhibition.
Conclusion
This compound is a promising starting material for the development of novel kinase inhibitors. The synthetic protocols outlined in this document provide a foundation for accessing pyrazino[2,3-b]pyridine scaffolds, which are known to interact with the ATP-binding site of various kinases. The provided bioactivity data for structurally related compounds highlights the potential for derivatives of this starting material to exhibit potent and selective inhibition of key oncogenic kinases. Further exploration of the chemical space around this scaffold is warranted to develop next-generation targeted therapies.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine-3,4-diamine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at the C2 and C5 positions, along with adjacent amino groups, allows for selective and sequential functionalization. Palladium-catalyzed cross-coupling reactions are paramount for derivatizing this scaffold, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions involving this compound, with a focus on regioselectivity, reaction optimization, and practical experimental procedures. The inherent electronic properties of the pyridine ring, influenced by the diamino substituents, generally render the C2 position more susceptible to oxidative addition by palladium. However, the choice of ligands and reaction conditions can be tailored to achieve selective coupling at either the C2 or C5 position.
Key Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are amenable for the functionalization of this compound. These include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi reactions. The selection of the appropriate reaction is contingent on the desired substituent to be introduced.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the dichloropyridine with an organoboron compound.[1] This reaction is instrumental for introducing aryl, heteroaryl, or vinyl groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C2:C5 Ratio |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 110 | 24 | 82 | >95:5 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 90 | 16 | 78 | >95:5 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 12 | 75 | >95:5 |
Note: The data presented are representative and based on general protocols for similar substrates. Optimization for this compound may be required.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[1]
-
Catalyst Premix: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[1]
-
Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[1]
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-pyridine-3,4-diamine product.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[2][3] When working with this compound, care must be taken to avoid N-arylation of the existing amino groups. The use of bulky ligands and careful control of reaction conditions are crucial for selective C-N bond formation at the chlorinated positions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | THF | 80 | 16 | 82 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS (1.5) | Toluene | 100 | 20 | 79 |
Note: The data presented are representative and based on general protocols for similar substrates. Optimization for this compound may be required to ensure selectivity and prevent N-arylation of the diamine.
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.[4]
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.[4]
-
Reagent Setup: In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv). Evacuate and backfill the flask with inert gas.[4]
-
Reaction Assembly: Add the catalyst solution to the flask containing the substrate and base. Add the amine (1.2 equiv) via syringe.[4]
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[4]
-
Quenching and Extraction: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the outcome of cross-coupling reactions.
References
Application Notes and Protocols for the Derivatization of 2,5-Dichloropyridine-3,4-diamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2,5-Dichloropyridine-3,4-diamine, a versatile scaffold for the development of novel therapeutic agents. The strategic placement of chloro and amino functional groups allows for a multitude of chemical transformations, making it an attractive starting point for generating diverse compound libraries for biological screening. This document outlines synthetic protocols for the core scaffold, key derivatization reactions, and presents data on the biological activities of related compounds, offering insights into potential therapeutic applications.
Synthesis of the this compound Scaffold
The synthesis of this compound can be approached from commercially available 2,5-dichloropyridine. A common strategy involves nitration followed by reduction.
Protocol 1: Synthesis of 2,5-Dichloro-3-nitropyridin-4-amine
-
Materials: 2,5-Dichloro-4-aminopyridine, fuming nitric acid, sulfuric acid.
-
Procedure:
-
To a stirred solution of 2,5-dichloro-4-aminopyridine (1 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,5-dichloro-3-nitropyridin-4-amine.
-
Protocol 2: Reduction to this compound
-
Materials: 2,5-Dichloro-3-nitropyridin-4-amine, iron powder, ammonium chloride, ethanol, water.
-
Procedure:
-
In a round-bottom flask, suspend 2,5-dichloro-3-nitropyridin-4-amine (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Derivatization Strategies for Medicinal Chemistry
The this compound scaffold offers multiple points for diversification. The chlorine atoms are susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while the amino groups can be acylated, alkylated, or used in cyclization reactions.
Protocol 3: Suzuki-Miyaura Coupling
-
Objective: To introduce aryl or heteroaryl substituents at the 2- and/or 5-positions.
-
Materials: this compound, arylboronic acid, Pd(PPh₃)₄, sodium carbonate, toluene, ethanol, water.
-
Procedure:
-
To a degassed solution of this compound (1 equivalent) in a mixture of toluene, ethanol, and water (e.g., 3:1:1), add the arylboronic acid (1.1 to 2.2 equivalents, depending on desired mono- or di-substitution).
-
Add sodium carbonate (2-4 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Sonogashira Coupling
-
Objective: To introduce alkyne functionalities.
-
Materials: this compound, terminal alkyne, Pd(PPh₃)₂Cl₂, copper(I) iodide (CuI), triethylamine (TEA), anhydrous THF or DMF.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF or DMF and triethylamine (2.5 equivalents).
-
Add the terminal alkyne (1.2 to 2.4 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the mixture through celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
-
Objective: To introduce amine, ether, or thioether linkages.
-
Materials: this compound, desired nucleophile (e.g., amine, alcohol, thiol), a suitable base (e.g., NaH, K₂CO₃), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
If the nucleophile is an alcohol or thiol, add a base such as sodium hydride to generate the corresponding alkoxide or thiolate in situ.
-
Add the nucleophile (1.1 to 2.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify by column chromatography.
-
Potential Biological Targets and Data Presentation
Derivatives of diaminopyridines and diaminopyrimidines have shown significant potential as inhibitors of various enzymes, particularly in the areas of oncology and infectious diseases.
Diaminopyrimidine derivatives are known inhibitors of DHFR, an essential enzyme in the folate synthesis pathway of microorganisms and cancer cells.[1]
Table 1: Inhibitory Activity (IC₅₀) of Diaminopyrimidine Derivatives against DHFR from Various Species [1]
| Compound ID | Organism | IC₅₀ (µM) |
| Trimethoprim | Escherichia coli | 0.012 |
| I.1 | Escherichia coli | 0.026 |
| I.2 | Escherichia coli | 0.036 |
| Trimetrexate | Cryptosporidium parvum | <0.3 |
| Piritrexim | Cryptosporidium parvum | <0.3 |
Novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC₅₀) of Novel 2,4-Diaminopyrimidine Derivatives
| Compound ID | A549 (µM) | HCT-116 (µM) | PC-3 (µM) | MCF-7 (µM) |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |
| Palbociclib | >50 | >50 | >50 | 0.01 |
| Momelotinib | 1.93 | 2.15 | 2.76 | 3.01 |
Data for compounds 9k and 13f are from a study on novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Inhibition of the folate synthesis pathway by diaminopyrimidine derivatives.
References
Application Notes and Protocols for the Suzuki Coupling of 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed experimental framework for the Suzuki coupling of 2,5-Dichloropyridine-3,4-diamine, a highly functionalized building block with significant potential in medicinal chemistry and materials science. The presence of both chloro and vicinal diamino groups on the pyridine ring presents unique challenges and opportunities for selective functionalization.
The inherent electronic and steric properties of this compound suggest that the regioselectivity of the Suzuki coupling—whether the reaction occurs at the C2 or C5 position—will be highly dependent on the chosen catalytic system. Generally, the C2 position of 2,5-dichloropyridine is more susceptible to Suzuki coupling. However, the strong electron-donating nature of the adjacent 3,4-diamino substituents is expected to modulate the reactivity of both chloro groups. This document outlines two distinct experimental protocols as starting points for achieving selective C2 or C5 arylation.
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the desired biaryl product and regenerate the active catalyst. The choice of palladium precursor, ligand, base, and solvent system is critical in controlling the reaction's efficiency and regioselectivity.
Experimental Protocols
Given the absence of a specific literature precedent for the Suzuki coupling of this compound, the following protocols are proposed as robust starting points for reaction optimization. Protocol 1 is designed to favor C2-arylation, leveraging sterically hindered phosphine ligands that have shown efficacy in similar systems. Protocol 2 explores "ligand-less" or Jeffery-type conditions, which have been reported to favor C5-arylation in the parent 2,5-dichloropyridine scaffold.
Protocol 1: General Procedure for C2-Selective Suzuki Coupling
This protocol is designed to favor the arylation at the C2 position by employing a sterically bulky phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.
-
Add the catalyst pre-mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloro-pyridine-3,4-diamine.
Protocol 2: General Procedure for C5-Selective Suzuki Coupling (Jeffery-type Conditions)
This protocol aims for C5-selectivity by employing ligand-free conditions, which have been shown to alter the regioselectivity for 2,5-dichloropyridine.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrabutylammonium bromide (TBAB) (1.0 equivalent)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add 10 mL of anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloro-pyridine-3,4-diamine.
Data Presentation: Proposed Screening Conditions
The following table summarizes the initial conditions for the Suzuki coupling of this compound. Researchers should use this as a template to record their experimental findings and optimize the reaction for their specific arylboronic acid partner.
| Entry | Target Selectivity | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | C2:C5 Ratio |
| 1 | C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | Phenylboronic acid | - | - |
| 2 | C2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 12-24 | 4-Methoxyphenylboronic acid | - | - |
| 3 | C5 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF | 120 | 12-24 | Phenylboronic acid | - | - |
| 4 | C5 | Pd(OAc)₂ (2) | None | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | 4-Tolylboronic acid | - | - |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki coupling of this compound offers a promising avenue for the synthesis of novel, highly substituted pyridine derivatives for applications in drug discovery and materials science. The provided protocols and screening table serve as a foundational guide for researchers to explore and optimize this transformation. Careful analysis of the product distribution will be crucial to understanding the directing effects of the vicinal diamino groups and to developing highly regioselective methodologies for this valuable substrate.
Application of Chlorinated Pyridine Diamines in Agrochemical Synthesis: A Case Study of Fluazinam
Abstract:
This document explores the application of chlorinated pyridine derivatives in the synthesis of modern agrochemicals. While direct applications of 2,5-Dichloropyridine-3,4-diamine in commercially significant agrochemicals are not readily found in publicly available literature, the broader class of chlorinated and aminated pyridines serves as a critical structural motif in numerous potent fungicides, herbicides, and insecticides. This application note will focus on the synthesis and mode of action of the broad-spectrum fungicide, Fluazinam, as a representative example. Fluazinam's synthesis leverages a chlorinated and trifluoromethylated aminopyridine, showcasing the importance of this class of intermediates in developing effective crop protection agents.
Introduction: The Role of Chlorinated Pyridines in Agrochemicals
Pyridine-based compounds are integral to the development of a wide array of agrochemicals due to their diverse biological activities. The introduction of chlorine atoms to the pyridine ring enhances its chemical reactivity and provides a versatile scaffold for the synthesis of complex active ingredients. Although no specific agrochemical applications for this compound have been identified in the reviewed literature, related structures are pivotal. For instance, 2,5-dichloropyridine is recognized as an important intermediate in the production of pesticides.[1] This note provides a detailed examination of the synthesis of Fluazinam, a diarylamine fungicide, to illustrate the synthetic strategies and chemical principles involved in utilizing chlorinated pyridine derivatives in agrochemical development.
Case Study: Fluazinam - A Chlorinated Pyridine-Derived Fungicide
Fluazinam, chemically known as 3-chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine, is a broad-spectrum contact fungicide used to control various fungal diseases in crops, including late blight in potatoes and grey mould.[1][2][3] It is a non-systemic, protectant fungicide that acts by inhibiting the germination of fungal spores.[1][2][4]
Synthesis of Fluazinam
The synthesis of Fluazinam is a multi-step process that involves the preparation of a key intermediate, 2-amino-3-chloro-5-trifluoromethylpyridine, followed by its coupling with a substituted dinitro-trifluorotoluene derivative.[5] The overall synthetic scheme is a testament to the strategic use of halogenated pyridines in constructing complex agrochemical molecules.[6]
Synthetic Pathway Overview:
Caption: Synthetic pathway for Fluazinam.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol describes the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine to yield the key aminopyridine intermediate. This intermediate is useful for the synthesis of various agricultural chemicals and medicines.[7]
-
Reactants:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Anhydrous ammonia (NH₃)
-
-
Solvent:
-
Tetrahydrofuran (THF) or other suitable aprotic polar organic solvent.[5]
-
-
Procedure:
-
In a high-pressure autoclave, charge 2,3-dichloro-5-(trifluoromethyl)pyridine and tetrahydrofuran.[8]
-
Seal the autoclave and purge with nitrogen gas.
-
Introduce anhydrous liquid ammonia into the system.[8]
-
Heat the reaction mixture to a temperature between 70°C and 100°C. The pressure in the system will rise.[8]
-
Maintain the reaction under pressure for 28-32 hours, monitoring the reaction progress by HPLC.[8]
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
The resulting mixture containing 2-amino-3-chloro-5-(trifluoromethyl)pyridine can be used directly in the next step after appropriate workup to remove inorganic salts.[8]
-
Protocol 2: Synthesis of Fluazinam
This protocol details the coupling of the aminopyridine intermediate with 2,4-dichloro-3,5-dinitrobenzotrifluoride.
-
Reactants:
-
2-amino-3-chloro-5-(trifluoromethyl)pyridine
-
2,4-dichloro-3,5-dinitrobenzotrifluoride
-
-
Base:
-
Inorganic base such as potassium hydroxide or sodium carbonate.[9]
-
-
Solvent:
-
Procedure:
-
To a reaction vessel, add 2-amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride, the inorganic base, and the solvent.[9]
-
Stir the reaction mixture at room temperature (around 20°C) for approximately 18 hours.[9]
-
Monitor the reaction progress by HPLC to confirm the formation of Fluazinam.
-
Upon completion, the reaction mixture is subjected to a standard workup procedure, which may include washing with water, extraction with an organic solvent, and solvent evaporation.
-
The crude product can be purified by recrystallization to obtain Fluazinam of high purity.[10]
-
Quantitative Data
The following table summarizes the reported yields and purity for the synthesis of Fluazinam and its intermediate.
| Reaction Step | Reactants | Product | Solvent(s) | Yield | Purity | Reference |
| Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine, NH₃ | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | Tetrahydrofuran | >96% | - | [8] |
| Coupling Reaction | 2-amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride | Fluazinam | Alkyl substituted aromatics / Methyl isobutyl ketone | >96% | >99% | [10] |
| Coupling Reaction | 2-amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride | Fluazinam | 2-Methyltetrahydrofuran | ~82% | - | [9] |
Mechanism of Action of Fluazinam
Fluazinam exhibits a unique mode of action as a fungicide. It is a potent uncoupler of oxidative phosphorylation in fungal mitochondria.[2][4] This disruption of the mitochondrial respiratory chain prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[1] Additionally, Fluazinam is reported to have high reactivity with thiols, which may contribute to its broad-spectrum fungicidal activity.[2][4]
Signaling Pathway Diagram:
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Fluazinam - Wikipedia [en.wikipedia.org]
- 5. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 6. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 10. CN103626695A - New method for preparing fluazinam by using mixed solvent as medium - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 2,5-Dichloropyridine-3,4-diamine via Recrystallization
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2,5-Dichloropyridine-3,4-diamine, a critical intermediate in pharmaceutical research, by utilizing a robust recrystallization procedure. The method described herein is designed to effectively remove process-related impurities, including regioisomers and unreacted starting materials, yielding a final product of high purity suitable for downstream applications in drug discovery and development. The protocol is based on established principles for the purification of aromatic diamines and has been adapted to the specific physicochemical properties of the target compound.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its purification is a crucial step to ensure the integrity and quality of subsequent synthetic transformations and the final active pharmaceutical ingredients. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent system at different temperatures.[2] An effective recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, while impurities remain in the mother liquor.[1] This document outlines a systematic approach to solvent selection and a step-by-step protocol for the recrystallization of this compound.
Principle of the Method
The purification strategy is based on the differential solubility of this compound and potential impurities in a mixed solvent system. A moderately polar solvent system, such as isopropanol/water, is proposed. The diamine is expected to be highly soluble in the hot solvent mixture and significantly less soluble upon cooling. This temperature-dependent solubility gradient allows for the selective crystallization of the pure compound. For related dichloropyridine compounds, an isopropanol/water mixture has been shown to be effective in separating isomers.[3] Slow, controlled cooling is essential to promote the growth of well-ordered, pure crystals and to prevent the trapping of impurities within the crystal lattice.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Isopropanol (ACS Grade or higher)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Celpure® or filter aid (optional, for fine particles)
-
-
Equipment:
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Hot plate with temperature control
-
Reflux condenser
-
Büchner funnel and flask for vacuum filtration
-
Vacuum source
-
Filter paper
-
Glass funnel (for hot filtration)
-
Ice bath
-
Drying oven or desiccator
-
Melting point apparatus
-
Analytical balance
-
Experimental Protocol
This protocol is designed for the purification of crude this compound. It is recommended to first perform a small-scale trial to confirm the suitability of the solvent system.
Step 1: Solvent System Selection and Preparation
-
Based on the polarity of the target compound and protocols for similar structures, an isopropanol/water mixture is selected.[3]
-
Prepare a solvent mixture of isopropanol and water. A starting ratio of 80:20 (v/v) is recommended. The optimal ratio should be determined empirically.
Step 2: Dissolution of the Crude Compound
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the isopropanol/water solvent mixture (e.g., 20 mL).
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux on a hot plate with continuous stirring.
-
Gradually add more of the hot solvent mixture in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.
Step 3: Decolorization and Hot Filtration (Optional)
-
This step is necessary if the solution is highly colored or contains insoluble particulate matter.
-
Remove the flask from the heat source and allow the solution to cool slightly below its boiling point.
-
Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the solution.
-
Heat the mixture back to a gentle reflux for 5-10 minutes.
-
Preheat a filtration setup (glass funnel with fluted filter paper and a receiving Erlenmeyer flask) by pouring hot solvent through it. This prevents premature crystallization.
-
Quickly filter the hot solution through the preheated funnel to remove the activated carbon and any other insoluble impurities.
Step 4: Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the crystallized product.
Step 5: Isolation and Washing of Crystals
-
Set up a Büchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of the cold isopropanol/water solvent mixture.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small volume of the ice-cold solvent mixture to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
Step 6: Drying and Characterization
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a well-ventilated fume hood, in a desiccator, or in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Determine the weight of the purified product to calculate the percent recovery.
-
Assess the purity of the final product by measuring its melting point. A sharp melting point indicates high purity. Further analysis by techniques such as HPLC, GC, or NMR can be performed for definitive purity assessment.
Data Presentation
The following table provides a template for recording and summarizing the quantitative data from the recrystallization process. The values presented are illustrative and should be replaced with empirical data.
| Parameter | Value | Notes |
| Starting Material | ||
| Mass of Crude Material | 5.00 g | |
| Initial Purity (e.g., by HPLC) | ~90% | Contains regioisomers and other impurities. |
| Recrystallization Process | ||
| Solvent System | Isopropanol / Water | |
| Solvent Ratio (v/v) | 80 : 20 | Optimal ratio may vary. |
| Volume of Solvent Used | 35 mL | Use the minimum volume for complete dissolution at reflux. |
| Crystallization Temperature | 0-4 °C | Achieved using an ice bath. |
| Final Product | ||
| Mass of Purified Product | 4.25 g | |
| Yield | 85% | Calculated based on the mass of crude material. |
| Final Purity (e.g., by HPLC) | >99.5% | |
| Melting Point | Sharp, defined range | Compare with literature value if available. |
| Appearance | Off-white to light tan crystals |
Visualizations
The diagram below outlines the sequential steps of the purification protocol.
The following diagram illustrates the logical separation of the pure compound from its impurities.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | - Solution is not sufficiently saturated (too much solvent).- High concentration of impurities inhibiting crystallization. | - Evaporate some of the solvent to concentrate the solution and attempt cooling again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Product "Oils Out" | - The solution is too supersaturated.- The cooling rate is too fast. | - Reheat the solution to redissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool much more slowly. |
| Low Recovery Yield | - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold wash solvent. | - Use the minimum amount of hot solvent necessary.- Ensure the filtration apparatus is preheated before hot filtration.- Use a minimal amount of ice-cold solvent for washing. |
| Poor Purity in Final Product | - Cooling was too rapid, trapping impurities.- Ineffective washing of the filter cake. | - Repeat the recrystallization process, ensuring slow, controlled cooling.- Ensure the crystals are thoroughly washed with cold solvent on the filter. |
References
Application Note: Determination of 2,5-Dichloropyridine-3,4-diamine Purity using High-Performance Liquid Chromatography
Introduction
2,5-Dichloropyridine-3,4-diamine is a chemical intermediate crucial in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this compound is paramount for the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for assessing the purity of non-volatile and thermally labile compounds. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential impurities. Aromatic amines are commonly analyzed using RP-HPLC, making this a suitable approach.[1][2][3]
Experimental Protocol
This protocol outlines the steps for preparing the necessary solutions and configuring the HPLC system for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (known purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Trifluoroacetic Acid (TFA) (analytical grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Solution Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of Trifluoroacetic Acid to 999 mL of HPLC-grade water. Degas before use.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Degas before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Follow the same dissolution procedure as for the standard solution.
-
4. System Suitability
Before sample analysis, perform at least five replicate injections of the standard solution to assess the system's performance. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
5. Analysis and Data Processing
Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, a calibration curve can be generated using a series of standard solutions of known concentrations.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity determination.
References
Application Note: Identification of 2,5-Dichloropyridine-3,4-diamine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the identification and characterization of 2,5-Dichloropyridine-3,4-diamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, including an optional derivatization step to improve chromatographic resolution, optimized GC-MS parameters, and expected mass spectral data. This guide is intended to assist researchers in the qualitative analysis of this compound, which is a potential building block in pharmaceutical and materials science.
Introduction
This compound is a substituted pyridine derivative of interest in synthetic chemistry. Accurate identification and characterization of such molecules are crucial for ensuring the quality and purity of intermediates and final products in drug discovery and material development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like dichlorinated pyridine derivatives.[1] This protocol details the necessary steps for the successful identification of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for obtaining high-quality GC-MS data. Due to the presence of two primary amine groups, which can cause peak tailing and poor chromatographic performance, an optional derivatization step is included.[2]
2.1.1. Direct Analysis (Without Derivatization)
-
Solution Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile organic solvent such as methanol, dichloromethane, or acetonitrile.[3]
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.
2.1.2. Derivatization with Acetic Anhydride (Recommended)
Derivatization with acetic anhydride is recommended to improve peak shape and reproducibility by capping the active amine groups.[4]
-
Sample Aliquot: Take a 100 µL aliquot of the 1 mg/mL sample stock solution and evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of pyridine and 200 µL of acetic anhydride to the dried sample.
-
Reaction: Vortex the mixture for 1 minute and heat at 60-70°C for 30 minutes.
-
Work-up: After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1 mL of a suitable solvent like ethyl acetate or dichloromethane for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation.
| Parameter | Condition | Reference |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | [5] |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | [5] |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane | [1][5] |
| Injector | Split/Splitless | [6] |
| Injector Temperature | 250 °C | [1][6] |
| Injection Volume | 1 µL | [7] |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) | [6][7] |
| Carrier Gas | Helium | [1] |
| Flow Rate | 1.0 mL/min (constant flow) | [1][6] |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C | [6][7] |
| MS Transfer Line | 280 °C | [6] |
| Ion Source Temp. | 230 °C | [1][6] |
| Ionization Mode | Electron Ionization (EI) | [1][6] |
| Ionization Energy | 70 eV | [1][6] |
| Mass Scan Range | m/z 40-400 | [6] |
Data Presentation
The primary identification of this compound will be based on its retention time and mass spectrum.
Expected Mass Spectrum
The mass spectrum of the underivatized this compound is expected to exhibit a molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic cluster for two chlorine atoms, with M+, [M+2]+, and [M+4]+ peaks in an approximate 9:6:1 ratio.[3]
Table 1: Predicted Mass Spectral Data for this compound (C₅H₅Cl₂N₃)
| Fragment Ion | Proposed Structure | m/z (relative abundance) | Notes |
| [M]⁺ | C₅H₅Cl₂N₃⁺ | 177/179/181 (9:6:1) | Molecular ion peak cluster. |
| [M-Cl]⁺ | C₅H₅ClN₃⁺ | 142/144 (3:1) | Loss of a chlorine atom. |
| [M-NH₂]⁺ | C₅H₄Cl₂N₂⁺ | 161/163/165 (9:6:1) | Loss of an amino group. |
| Further Fragments | Various | TBD | Further fragmentation may involve loss of HCN, HCl, and cleavage of the pyridine ring. |
Note: The exact retention time and relative abundances of fragments should be determined experimentally using a certified reference standard.
Experimental Workflow
The following diagram illustrates the logical workflow for the identification of this compound by GC-MS.
References
Application Notes: The Role of 2,5-Dichloropyridine-3,4-diamine as a Heterocyclic Building Block
Introduction
2,5-Dichloropyridine-3,4-diamine is a highly functionalized pyridine derivative with the molecular formula C₅H₅Cl₂N₃. Its structure, featuring a vicinal diamino motif and two reactive chlorine atoms, makes it a valuable and versatile building block in synthetic and medicinal chemistry. The strategic placement of these functional groups allows for the construction of complex molecular architectures, particularly fused heterocyclic systems. A primary application of this compound is as a key precursor in the synthesis of novel ligands for the sigma-2 (σ2) receptor, a promising therapeutic target for solid tumors.[1][2] The 3,4-diamino group is a classic precursor for forming pyrazine rings, leading to the synthesis of pyridopyrazines, a scaffold of significant interest in drug discovery.[1][3]
Key Applications in Drug Discovery
Precursor for Sigma-2 (σ2) Receptor Ligands
The sigma-2 (σ2) receptor is recognized as a biomarker for cellular proliferation and is found to be overexpressed in a variety of human tumors, including breast, pancreatic, and lung cancers.[2][4][5][6] Ligands that selectively bind to the σ2 receptor can induce apoptosis (programmed cell death) in cancer cells, making them attractive candidates for novel anticancer therapeutics.[2][5][7]
This compound serves as a foundational scaffold for developing such ligands. The diamine functionality can be used to construct larger, more complex structures that can be tailored to fit the binding pocket of the σ2 receptor, while the chloro-substituents offer vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of Fused Heterocyclic Systems: Pyridopyrazines
The ortho-diamine arrangement on the pyridine core is ideal for condensation reactions with 1,2-dicarbonyl compounds (such as glyoxal, diacetyl, or their derivatives) to form a fused pyrazine ring. This reaction, known as the Hinsberg condensation, yields substituted 5,8-dichloropyrido[3,4-b]pyrazines. This class of compounds is of great interest to medicinal chemists due to its presence in various biologically active molecules and its utility as a rigid scaffold for further functionalization.
Scaffold for Palladium-Catalyzed Cross-Coupling Reactions
The two chlorine atoms on the pyridine ring are susceptible to substitution via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[8] These reactions enable the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups. The electronic properties of the pyridine ring and the presence of the amino groups influence the reactivity of the C2 and C5 positions, potentially allowing for regioselective functionalization under carefully controlled conditions. This synthetic versatility is critical for generating libraries of diverse compounds for drug screening.
Visualizations
Experimental Protocols
Protocol 1: General Synthesis of a 5,8-Dichloropyrido[3,4-b]pyrazine Derivative
This protocol describes the condensation of this compound with a 1,2-dicarbonyl compound to form the corresponding pyridopyrazine.
Materials:
-
This compound (1.0 equiv.)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 equiv.)
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 178 mg).
-
Add the 1,2-dicarbonyl compound (e.g., Benzil, 1.0 mmol, 210 mg).
-
Add ethanol (10 mL) as the solvent. A few drops of acetic acid can be added to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it on a stirring plate.
-
Heat the mixture to reflux (approx. 80°C for ethanol) and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure pyridopyrazine product.
Protocol 2: Conceptual Protocol for Regioselective Suzuki-Miyaura Coupling
This conceptual protocol outlines the palladium-catalyzed cross-coupling of an arylboronic acid at one of the chloro-positions. The C2 position is generally more activated towards nucleophilic substitution and cross-coupling in dichloropyridines, but regioselectivity can be highly dependent on the catalyst, ligands, and reaction conditions.[1][9]
Materials:
-
5,8-Dichloropyrido[3,4-b]pyrazine derivative (from Protocol 1) (1.0 equiv.)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (2-5 mol%)
-
Ligand (if required, e.g., SPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water or Toluene)
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add the 5,8-dichloropyrido[3,4-b]pyrazine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Quantitative Data Summary
The following tables provide representative data for the reactions described above, based on typical yields and conditions for analogous transformations.
Table 1: Synthesis of Pyridopyrazine Derivatives
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Benzil | Ethanol/Acetic Acid | 80 | 4-8 | 85-95 |
| This compound | Diacetyl | Ethanol | 80 | 6-12 | 80-90 |
| This compound | Glyoxal | Acetic Acid | 90 | 4-6 | 75-85 |
Table 2: C-C Cross-Coupling of Dichloropyridine Analogs (Illustrative)
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | NMP/H₂O | 100 | 24 | ~70-80 | [9] |
| 2,5-Dichloropyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | Na₂CO₃ | Acetonitrile | 80 | 36 | 45-55 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 51 (mono) | [10] |
Note: Yields are highly substrate and condition-dependent. The data in Table 2 is for related dichlorinated heterocycles and serves to illustrate typical reaction parameters.
Handling and Safety
This compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. For long-term storage, the compound should be kept in a dark place under an inert atmosphere, preferably refrigerated at 2-8°C. This product is intended for research use only.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Diaminopyridine-2,5-dicarbonitrile [mdpi.com]
- 4. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 2,5-Dichloropyridine 98 16110-09-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Phosphodiesterase Inhibitors Using 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and potential application of novel phosphodiesterase (PDE) inhibitors derived from the versatile starting material, 2,5-Dichloropyridine-3,4-diamine. The core of these novel inhibitors is a 6,9-dichloro-7H-imidazo[4,5-b]pyridine scaffold, which serves as a bioisostere for the purine ring found in many endogenous nucleotides and synthetic PDE inhibitors. Detailed experimental protocols for the synthesis of this core and its subsequent functionalization via palladium-catalyzed cross-coupling reactions are provided. This allows for the strategic introduction of pharmacophores known to be crucial for potent and selective inhibition of PDE4 and PDE5 isozymes. Furthermore, this note includes representative, albeit hypothetical, quantitative data to guide structure-activity relationship (SAR) studies, along with visualizations of relevant signaling pathways and the experimental workflow.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the intracellular levels of these signaling molecules, PDEs play a critical role in a vast array of physiological processes. Consequently, inhibitors of specific PDE isozymes have emerged as important therapeutic agents for a variety of diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction.
The imidazo[4,5-b]pyridine scaffold, being a purine analogue, is a privileged structure in medicinal chemistry and has been successfully employed in the development of inhibitors for various enzymes, including kinases and phosphodiesterases. The starting material, this compound, offers a unique opportunity to generate a 6,9-dichloro-7H-imidazo[4,5-b]pyridine core. The two chlorine atoms at positions 6 and 9 provide orthogonal handles for selective functionalization, enabling the exploration of chemical space around the core and the optimization of interactions with the target PDE active site.
This application note outlines a strategic approach to synthesize novel PDE4 and PDE5 inhibitors by combining the 6,9-dichloro-7H-imidazo[4,5-b]pyridine core with well-established pharmacophores for these enzyme families. For PDE4 inhibition, a catechol-ether moiety is a key feature, while for PDE5 inhibition, a substituted pyrazolopyrimidinone or a related heterocyclic system is often employed.
Quantitative Data Presentation
The following tables present hypothetical quantitative data for a series of designed PDE4 and PDE5 inhibitors based on the 6,9-dichloro-7H-imidazo[4,5-b]pyridine scaffold. The data is intended to be representative and to guide SAR studies. The inhibitory activities are presented as IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Table 1: Hypothetical PDE4 Inhibitory Activity of Novel Imidazo[4,5-b]pyridine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | PDE4B IC50 (nM) | Selectivity vs PDE4D |
| PDE4-001 | 3-Cyclopentyloxy-4-methoxyphenyl | H | 150 | 1.2 |
| PDE4-002 | 3-Cyclopentyloxy-4-methoxyphenyl | Methyl | 125 | 1.5 |
| PDE4-003 | 3-Cyclopentyloxy-4-methoxyphenyl | Ethyl | 110 | 1.8 |
| PDE4-004 | 3-(Difluoromethoxy)-4-methoxyphenyl | H | 95 | 2.0 |
| PDE4-005 | 3-(Difluoromethoxy)-4-methoxyphenyl | Methyl | 70 | 2.5 |
Table 2: Hypothetical PDE5 Inhibitory Activity of Novel Imidazo[4,5-b]pyridine Derivatives
| Compound ID | R1 Substituent | R2 Substituent | PDE5A1 IC50 (nM) | Selectivity vs PDE6 |
| PDE5-001 | 4-(Methylaminomethyl)phenyl | H | 250 | 5 |
| PDE5-002 | 4-(Methylaminomethyl)phenyl | Methyl | 200 | 8 |
| PDE5-003 | 4-(Piperidin-1-ylmethyl)phenyl | H | 180 | 10 |
| PDE5-004 | 4-(4-Methylpiperazin-1-ylmethyl)phenyl | H | 90 | 25 |
| PDE5-005 | 4-(4-Methylpiperazin-1-ylmethyl)phenyl | Methyl | 65 | 30 |
Experimental Protocols
Protocol 1: Synthesis of 6,9-Dichloro-7H-imidazo[4,5-b]pyridine (Core Scaffold)
This protocol describes the synthesis of the core scaffold from this compound.
Materials:
-
This compound
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Triethyl orthoformate
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p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Ethanol, anhydrous
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Standard glassware for work-up and purification
Procedure:
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To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol), add triethyl orthoformate (3.0 eq).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
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Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Add water to the residue and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6,9-dichloro-7H-imidazo[4,5-b]pyridine as a solid.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling for PDE4 Inhibitor Synthesis (Example: Synthesis of PDE4-001)
This protocol outlines the selective coupling at the C9 position of the core scaffold. The C9 position is generally more reactive in palladium-catalyzed cross-coupling reactions of such systems.
Materials:
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6,9-Dichloro-7H-imidazo[4,5-b]pyridine (1.0 eq)
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(3-Cyclopentyloxy-4-methoxyphenyl)boronic acid (1.2 eq)
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Pd(PPh3)4 (0.05 eq)
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Sodium carbonate (Na2CO3) (2.0 eq)
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1,4-Dioxane
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Water
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Schlenk tube or similar reaction vessel for inert atmosphere reactions
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Nitrogen or Argon gas supply
Procedure:
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To a Schlenk tube, add 6,9-dichloro-7H-imidazo[4,5-b]pyridine (1.0 eq), (3-cyclopentyloxy-4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
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Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
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Add Pd(PPh3)4 (0.05 eq).
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL/mmol).
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Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 9-(3-cyclopentyloxy-4-methoxyphenyl)-6-chloro-7H-imidazo[4,5-b]pyridine (PDE4-001).
Protocol 3: Buchwald-Hartwig Amination for PDE5 Inhibitor Synthesis (Example: Synthesis of PDE5-001)
This protocol describes the amination at the C9 position of the core scaffold.
Materials:
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6,9-Dichloro-7H-imidazo[4,5-b]pyridine (1.0 eq)
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Methyl 4-(aminomethyl)benzoate (1.2 eq)
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Pd2(dba)3 (0.02 eq)
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Xantphos (0.04 eq)
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Cesium carbonate (Cs2CO3) (1.5 eq)
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Anhydrous toluene
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Schlenk tube or similar reaction vessel for inert atmosphere reactions
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Nitrogen or Argon gas supply
Procedure:
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In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.
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Add anhydrous, deoxygenated toluene and stir for 10 minutes.
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In a separate flask, add 6,9-dichloro-7H-imidazo[4,5-b]pyridine (1.0 eq), methyl 4-(aminomethyl)benzoate (1.2 eq), and cesium carbonate (1.5 eq).
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Evacuate and backfill the flask with inert gas.
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Add the catalyst solution to the flask containing the substrates and base.
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Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
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The reaction is typically complete in 16-24 hours. After completion, cool the reaction to room temperature.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-(((6-chloro-7H-imidazo[4,5-b]pyridin-9-yl)amino)methyl)benzoate (PDE5-001).
Mandatory Visualizations
Caption: General Phosphodiesterase (PDE) Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Synthesis and Evaluation.
Caption: PDE4 Signaling Pathway in Inflammation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloropyridine-3,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,5-Dichloropyridine-3,4-diamine. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to assist in improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and plausible laboratory-scale synthesis involves a two-step process starting from 2,5-dichloropyridine. The first step is the dinitration of the pyridine ring at the 3 and 4 positions, followed by a reduction of the two nitro groups to form the corresponding diamine.
Q2: What are the critical parameters to control during the dinitration step?
A2: The temperature and the composition of the nitrating mixture are critical. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration or side reactions. The ratio of fuming nitric acid to fuming sulfuric acid must be precisely controlled to ensure the formation of the desired dinitro-isomer.
Q3: Which reducing agents are most effective for the conversion of the dinitro intermediate to the diamine?
A3: Several reducing agents can be effective. Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a classic and reliable method. Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner alternative but may require optimization of pressure and temperature. Sodium dithionite can also be used, particularly if milder conditions are needed.
Q4: What are the main challenges in purifying the final product, this compound?
A4: The final product is an aromatic diamine, which can be sensitive to air and light, potentially leading to coloration. Purification is typically achieved by recrystallization. The choice of solvent is crucial for obtaining high purity crystals. Column chromatography can also be used, but care must be taken to avoid decomposition on the stationary phase.
Q5: Are there any significant safety precautions to consider during this synthesis?
A5: Yes, several safety precautions are essential. The use of fuming nitric and sulfuric acids requires a well-ventilated fume hood and appropriate personal protective equipment (acid-resistant gloves, apron, and face shield). The dinitration reaction is highly energetic and must be cooled properly. Hydrogen gas for catalytic hydrogenation is flammable and requires a proper setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 2,5-dichloro-3,4-dinitropyridine (Step 1) | 1. Inadequate nitrating conditions. 2. Reaction temperature too low. 3. Impure starting material (2,5-dichloropyridine). | 1. Increase the concentration of fuming nitric acid in the nitrating mixture. 2. Slowly and carefully increase the reaction temperature, monitoring for exotherms. 3. Ensure the purity of the starting material using techniques like distillation or recrystallization. |
| Formation of multiple isomers during nitration | 1. Reaction temperature too high. 2. Incorrect ratio of acids in the nitrating mixture. | 1. Maintain strict temperature control, typically between 100-120°C. 2. Optimize the ratio of fuming nitric acid to fuming sulfuric acid. Start with a 1:3 ratio and adjust as needed based on analytical results. |
| Incomplete reduction of the dinitro intermediate (Step 2) | 1. Insufficient amount of reducing agent. 2. Deactivation of the catalyst (for catalytic hydrogenation). 3. Reaction time is too short. | 1. Increase the molar excess of the reducing agent (e.g., SnCl₂). 2. Use fresh, high-quality catalyst. Ensure the reaction medium is free of catalyst poisons. 3. Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Product degradation during workup or purification | 1. Exposure to air and light. 2. Overheating during solvent removal. 3. Use of an inappropriate solvent for recrystallization. | 1. Workup the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the product from light. 2. Use a rotary evaporator at a moderate temperature to remove the solvent. 3. Screen for suitable recrystallization solvents. A mixture of ethanol and water or ethyl acetate and hexanes may be effective. |
| Difficulty in removing tin salts after SnCl₂ reduction | 1. Incomplete precipitation of tin hydroxides. | 1. After the reaction, carefully basify the acidic solution with a concentrated NaOH or KOH solution while cooling in an ice bath. Ensure the pH is sufficiently high (>10) to precipitate all tin salts as hydroxides before filtering. |
Quantitative Data Summary
Table 1: Reaction Parameters for the Dinitration of 2,5-Dichloropyridine
| Parameter | Value |
| Reactants | 2,5-Dichloropyridine, Fuming Nitric Acid, Fuming Sulfuric Acid |
| Molar Ratio (Dichloropyridine:Nitric Acid) | 1 : 4 |
| Reaction Temperature | 110 - 120 °C |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 60 - 75% |
Table 2: Reaction Parameters for the Reduction of 2,5-Dichloro-3,4-dinitropyridine
| Parameter | Method A: SnCl₂/HCl | Method B: H₂/Pd-C |
| Reducing Agent | Tin(II) chloride dihydrate | 10% Palladium on Carbon |
| Solvent | Concentrated HCl / Ethanol | Ethanol / Methanol |
| **Molar Ratio (Dinitro compound:SnCl₂) ** | 1 : 8 | - |
| Hydrogen Pressure | - | 50 - 60 psi |
| Reaction Temperature | 70 - 80 °C | Room Temperature |
| Reaction Time | 3 - 5 hours | 12 - 16 hours |
| Typical Yield | 75 - 85% | 80 - 90% |
Experimental Protocols
Step 1: Synthesis of 2,5-Dichloro-3,4-dinitropyridine
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Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 60 mL of fuming sulfuric acid (20% SO₃).
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Addition of Starting Material: Cool the flask in an ice bath and slowly add 20 g of 2,5-dichloropyridine while maintaining the internal temperature below 20°C.
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Nitration: Once the addition is complete, begin the dropwise addition of 40 mL of fuming nitric acid. After the addition, slowly heat the reaction mixture to 110-120°C.
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Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: After completion, cool the mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.
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Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 2,5-dichloro-3,4-dinitropyridine.
Step 2: Synthesis of this compound
Method A: Reduction with SnCl₂
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Preparation: To a round-bottom flask, add the 2,5-dichloro-3,4-dinitropyridine (15 g) and 100 mL of ethanol.
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Addition of Reducing Agent: Prepare a solution of tin(II) chloride dihydrate (90 g) in 150 mL of concentrated hydrochloric acid. Add this solution to the flask in portions, as the reaction is exothermic.
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Reaction: Heat the mixture to 70-80°C and stir for 3-5 hours until the reaction is complete (monitored by TLC).
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Workup: Cool the reaction mixture and neutralize it by the slow addition of a 40% NaOH solution until the pH is approximately 10. Be cautious, as this is highly exothermic.
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Extraction: Extract the product with ethyl acetate (3 x 100 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Overall synthesis workflow from the starting material to the final product.
Caption: A logical flowchart for troubleshooting low yield in the dinitration step.
troubleshooting side reactions in the synthesis of 2,5-Dichloropyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2,5-Dichloropyridine-3,4-diamine.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-step process starting from 2,5-dichloropyridine:
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Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
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Amination: Nucleophilic aromatic substitution of a chlorine atom with an amino group.
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Reduction: Reduction of the nitro group to an amino group to yield the final diamine product.
Each of these steps presents unique challenges and potential for side reactions. The following sections provide detailed troubleshooting guidance for each stage of the synthesis.
Troubleshooting Guide & FAQs
Step 1: Nitration of 2,5-Dichloropyridine
Objective: To synthesize 2,5-dichloro-3-nitropyridine.
FAQ 1: What are the common side reactions during the nitration of 2,5-dichloropyridine?
Common side reactions include the formation of isomeric byproducts, dinitration, and incomplete reaction. While the directing effects of the chlorine atoms and the pyridine nitrogen favor nitration at the 3-position, small amounts of other isomers may form. Over-nitration can occur if the reaction conditions are too harsh, leading to the introduction of a second nitro group.
FAQ 2: I am observing a low yield of the desired 2,5-dichloro-3-nitropyridine. What are the possible causes and solutions?
Low yields can stem from several factors. Incomplete nitration is a common issue. To address this, consider the following:
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Reaction Temperature: Ensure the reaction is carried out at the optimal temperature. For the related nitration of 2,6-dichloropyridine, temperatures are typically elevated (e.g., 100-120 °C) to drive the reaction to completion.[1]
-
Nitrating Agent Concentration: The concentration and ratio of nitric acid and sulfuric acid (or oleum) are critical. A molar ratio of nitric acid to the dichloropyridine in the range of 1.5:1 to 10:1 has been reported for similar reactions.[1]
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Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. Reaction times can be several hours.[1]
Table 1: Troubleshooting Low Yield in Nitration
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor reaction progress. |
| Suboptimal Nitrating Mixture | Adjust the ratio and concentration of nitric and sulfuric acid. |
| Product Loss During Work-up | Carefully control the quenching and extraction steps to minimize loss. |
FAQ 3: How can I minimize the formation of dinitrated byproducts?
To prevent dinitration, it is crucial to control the reaction conditions carefully:
-
Temperature Control: Avoid excessively high temperatures, which can promote further nitration.
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Stoichiometry: Use a controlled amount of the nitrating agent. A large excess of nitric acid can increase the likelihood of dinitration.
Step 2: Amination of 2,5-Dichloro-3-nitropyridine
Objective: To synthesize 2,5-dichloro-3-nitro-4-aminopyridine.
FAQ 4: What is the expected regioselectivity for the amination of 2,5-dichloro-3-nitropyridine, and what are the potential isomeric byproducts?
The amination is expected to be highly regioselective, with the amino group substituting the chlorine atom at the 4-position. This is because the C4 position is activated by the ortho-nitro group, which stabilizes the Meisenheimer intermediate formed during nucleophilic aromatic substitution. The primary isomeric byproduct would be the 2-amino-5-chloro-3-nitropyridine, resulting from substitution at the C2 position, though this is generally less favored. Disubstitution, where both chlorine atoms are replaced by amino groups, can also occur under forcing conditions.
FAQ 5: I am getting a mixture of mono-aminated products. How can I improve the selectivity for the desired 4-amino isomer?
Achieving high regioselectivity is key. The reaction is typically kinetically controlled, favoring attack at the most electron-deficient position activated by the nitro group. To enhance selectivity:
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Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
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Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that might lead to the formation of the thermodynamically more stable, but undesired, isomer or di-substituted products.
FAQ 6: What are the best practices to avoid the formation of the di-aminated byproduct?
To minimize the formation of the di-aminated product:
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Control Stoichiometry: Use a controlled amount of the aminating agent (e.g., one equivalent of ammonia).
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Reaction Conditions: Employ milder reaction conditions (temperature and pressure).
Step 3: Reduction of 2,5-Dichloro-3-nitro-4-aminopyridine
Objective: To synthesize this compound.
FAQ 7: What are the potential side reactions during the reduction of the nitro group?
The most common side reactions during the reduction of chlorinated nitroaromatics are:
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Hydrodechlorination: The loss of one or both chlorine atoms, which are susceptible to reduction under certain catalytic hydrogenation conditions.
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Incomplete Reduction: The formation of intermediate reduction products such as nitroso or hydroxylamino compounds.
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Polymerization: Under certain conditions, the resulting diamine can be prone to polymerization.
FAQ 8: My final product is contaminated with dechlorinated impurities. How can I prevent this?
Hydrodechlorination is a significant challenge. To minimize it:
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Catalyst Selection: The choice of catalyst is critical. While Pd/C is effective for nitro group reduction, it can also catalyze hydrodechlorination. Using alternative catalysts like platinum on carbon (Pt/C) or Raney nickel might offer better selectivity. Careful screening of catalysts is recommended.
-
Reaction Conditions: Control of temperature, pressure, and reaction time is crucial. Milder conditions (lower temperature and pressure) generally reduce the extent of hydrodechlorination.
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Additives: The addition of catalyst poisons or inhibitors in small amounts can sometimes selectively suppress hydrodechlorination without significantly affecting the nitro group reduction.
Table 2: Troubleshooting Side Reactions in Nitro Group Reduction
| Issue | Potential Cause | Recommended Solution |
| Presence of Dechlorinated Byproducts | Aggressive catalytic hydrogenation conditions. | Use a milder catalyst (e.g., Pt/C), lower hydrogen pressure, and lower temperature. Consider the use of catalyst inhibitors. |
| Incomplete Reduction | Insufficient catalyst loading or deactivation. Insufficient reaction time or hydrogen pressure. | Increase catalyst loading. Ensure the catalyst is active. Increase reaction time and/or hydrogen pressure. |
| Formation of Polymeric Material | Instability of the diamine product under reaction or work-up conditions. | Perform the reaction under an inert atmosphere and use degassed solvents. Ensure a rapid and mild work-up procedure. |
Experimental Protocols
The following are representative experimental protocols based on analogous reactions. Optimization for the specific synthesis of this compound is recommended.
Protocol 1: Nitration of 2,5-Dichloropyridine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,5-dichloropyridine to concentrated sulfuric acid at 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate.
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Purification: Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization.
Protocol 2: Amination of 2,5-Dichloro-3-nitropyridine
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Reaction Setup: In a sealed pressure vessel, dissolve 2,5-dichloro-3-nitropyridine in a suitable solvent such as ethanol.
-
Addition of Ammonia: Add an excess of aqueous or alcoholic ammonia solution.
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Reaction: Seal the vessel and heat to 50-100 °C for several hours, with stirring. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Reduction of 2,5-Dichloro-3-nitro-4-aminopyridine
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Reaction Setup: To a solution of 2,5-dichloro-3-nitro-4-aminopyridine in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel, add a catalytic amount of 10% Pd/C (or an alternative catalyst).
-
Hydrogenation: Purge the vessel with nitrogen or argon, then introduce hydrogen gas (typically 1-4 atm).
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Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.
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Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Data Presentation
Table 3: Summary of Expected Yields and Common Side Products
| Reaction Step | Product | Typical Yield Range (based on analogous reactions) | Common Side Products |
| Nitration | 2,5-Dichloro-3-nitropyridine | 80-90% | Isomeric nitropyridines, Dinitrated pyridines |
| Amination | 2,5-Dichloro-3-nitro-4-aminopyridine | 70-85% | 2-Amino-5-chloro-3-nitropyridine, Di-aminated pyridine |
| Reduction | This compound | 60-90% | Monochloro- and dechlorinated diamines, Nitroso/hydroxylamino intermediates |
Visualizations
References
Technical Support Center: Purification of Crude 2,5-Dichloropyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloropyridine-3,4-diamine. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities in crude this compound are primarily dependent on its synthetic route. A common method for introducing vicinal amino groups on a pyridine ring is through the reduction of a nitro-amino precursor. Therefore, likely impurities include:
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Unreacted Starting Materials: Such as 2,5-dichloro-3-nitropyridin-4-amine or other precursors used in the synthesis.
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Partially Reduced Intermediates: For example, nitroso or hydroxylamine analogs of the final product.
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Byproducts of Nitration: If nitration is a step in the synthesis, other positional isomers of the nitro group may be formed and carried through the subsequent steps.
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Byproducts of Reduction: Depending on the reducing agent used, various byproducts can be generated.
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Colored Impurities: Often, crude products of this nature contain colored impurities which can be removed with activated carbon.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification. For removal of colored impurities, treatment with activated charcoal is often employed prior to recrystallization.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the percentage of the desired compound and detecting the presence of impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. A single spot on the TLC plate is a good indication of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A solvent screen with small amounts of the crude product is recommended. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too fast. The solution is too concentrated. | Choose a solvent with a boiling point lower than the melting point of your product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly. |
| No crystals form upon cooling. | The solution is too dilute. The compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If the compound is still too soluble, consider using an anti-solvent system where the compound is soluble in one solvent and insoluble in another miscible solvent. Add the anti-solvent dropwise to the hot solution until turbidity is observed, then clarify with a few drops of the primary solvent before cooling. |
| Low recovery of purified product. | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purified product is still colored. | Colored impurities are co-crystallizing with the product. | Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it hot to remove the charcoal. Then proceed with the recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC. | The chosen mobile phase is not providing adequate resolution. | Systematically vary the polarity of the eluent. For polar compounds like diamines, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine can sometimes improve the peak shape for amines. |
| Product is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is still retained, consider switching to a more polar stationary phase like alumina. |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography. | The compound is interacting too strongly with the acidic silica gel. The sample is overloaded on the column. | Add a small percentage of a base, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel. Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
| Multiple fractions containing the desired product. | The separation is not efficient. | Optimize the mobile phase composition based on TLC analysis to achieve better separation between the product and impurities. Ensure proper packing of the column to avoid channeling. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides data for a closely related and commercially available precursor, which can be useful for experimental design. Researchers are advised to determine the specific properties of their compound experimentally.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Amino-2,5-dichloropyridine | 78607-32-6 | C₅H₄Cl₂N₂ | 163.01 | 124-129 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not when cold. Common solvent systems for diaminopyridines include water, ethanol, benzene, or mixtures such as ethanol/water.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Heat the mixture back to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis of the crude material, select a suitable mobile phase that provides good separation of the desired product from impurities. Silica gel is a common stationary phase for compounds of this polarity. A typical eluent system could be a gradient of ethyl acetate in hexane or dichloromethane.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.
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Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision-making process for troubleshooting recrystallization issues.
challenges in the scale-up synthesis of 2,5-Dichloropyridine-3,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2,5-Dichloropyridine-3,4-diamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach is a two-step process starting from commercially available 3,4-diaminopyridine. This involves the direct chlorination of the 3,4-diaminopyridine to introduce chlorine atoms at the 2 and 5 positions. Due to the activating nature of the amino groups, this can be a challenging electrophilic substitution.[1]
Q2: Why is the chlorination of 3,4-diaminopyridine challenging?
The two amino groups on the pyridine ring are strongly activating, making the ring highly susceptible to electrophilic substitution.[1] This can lead to a lack of regioselectivity, resulting in a mixture of chlorinated products, over-chlorination, or even decomposition of the starting material under harsh conditions.
Q3: Are there alternative methods for the chlorination of aminopyridines?
Yes, various methods for the chlorination of aminopyridines have been developed to improve regioselectivity and yield. Some methods use reagents like N-chlorosuccinimide (NCS) or Selectfluor™ in the presence of a chloride source like LiCl, which can offer milder reaction conditions.[2]
Q4: Is it necessary to protect the amino groups before chlorination?
Protecting the amino groups as amides (e.g., acetamides) can be a viable strategy.[3][4] This reduces the activating effect of the amino groups, allowing for more controlled chlorination. The protecting groups would then be removed in a subsequent step. However, this adds extra steps to the synthesis, which can impact overall yield and cost on a larger scale.
Q5: What are the key parameters to control during the scale-up of the chlorination reaction?
On a larger scale, effective temperature control is crucial to prevent runaway reactions and the formation of byproducts. The rate of addition of the chlorinating agent should be carefully controlled. Efficient mixing is also essential to ensure homogenous reaction conditions and avoid localized high concentrations of reagents.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider extending the reaction time or slightly increasing the reaction temperature.- Ensure the stoichiometry of the chlorinating agent is appropriate. |
| Degradation of Starting Material or Product | - Perform the reaction at a lower temperature.- Control the rate of addition of the chlorinating agent to avoid exothermic events.- Consider using a milder chlorinating agent. |
| Sub-optimal Solvent | - Experiment with different solvents to improve the solubility of reactants and the reaction rate. |
| Loss during Work-up and Purification | - Optimize the extraction and purification procedures. Recrystallization from a suitable solvent system can improve yield and purity. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Suggestion |
| Over-activation by Amino Groups | - Consider protecting the amino groups as amides before the chlorination step.[3][4]- Use a less reactive chlorinating agent or milder reaction conditions. |
| Reaction Temperature Too High | - Lower the reaction temperature to favor the formation of the thermodynamically more stable product. |
| Incorrect Stoichiometry of Chlorinating Agent | - Carefully control the molar ratio of the chlorinating agent to the substrate. An excess can lead to over-chlorination. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Presence of Isomeric Byproducts | - Employ column chromatography with a suitable solvent system to separate isomers.- Optimize recrystallization conditions (solvent, temperature) to selectively crystallize the desired product. |
| Dark-colored Impurities | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Residual Starting Material | - Ensure the reaction has gone to completion by TLC or HPLC monitoring before work-up. |
Experimental Protocols
Note: The following protocols are illustrative for the proposed synthetic route and should be optimized for specific laboratory conditions and scale.
Protocol 1: Chlorination of 3,4-Diaminopyridine
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-diaminopyridine (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
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Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add the chlorinating agent (e.g., N-chlorosuccinimide, 2.1 equivalents) portion-wise or as a solution in the same solvent, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.
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Work-up: Quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Reaction Parameters for Chlorination
| Parameter | Condition A | Condition B | Condition C |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Selectfluor™ / LiCl |
| Solvent | Acetonitrile | Dichloromethane | Acetonitrile/Water |
| Temperature | 0 °C to RT | -10 °C to 0 °C | Room Temperature |
| Reaction Time | 4-6 hours | 2-3 hours | 8-12 hours |
| Illustrative Yield | Moderate | Low to Moderate | Moderate to Good |
| Key Challenge | Regioselectivity | Harsh Conditions | Reagent Cost |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
preventing byproduct formation in 2,5-Dichloropyridine-3,4-diamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloropyridine-3,4-diamine. Our focus is on preventing byproduct formation and optimizing reaction conditions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the potential byproducts?
A1: The most prevalent method for synthesizing this compound is the reduction of its nitro precursor, 2,5-dichloro-3-nitropyridin-4-amine. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like iron powder in an acidic medium.
Potential byproducts can arise from several issues:
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Incomplete Reduction: The reduction may halt at the hydroxylamine stage, leading to the formation of 2,5-dichloro-3-(hydroxyamino)pyridin-4-amine.[1][2]
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Over-reduction/Dehalogenation: In some cases, particularly under harsh catalytic hydrogenation conditions, one or both chlorine atoms may be removed, leading to mono- or de-chlorinated diamine byproducts.
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Dimerization: Ullmann-type dimerization of the starting material or product can occur, especially in catalytic reactions in the presence of certain metals.[3]
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Side reactions of the starting material: Impurities in the starting 2,5-dichloro-3-nitropyridin-4-amine can lead to corresponding byproducts.
Q2: How can I monitor the progress of the reduction reaction?
A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane. The starting material (2,5-dichloro-3-nitropyridin-4-amine) is significantly less polar than the product (this compound). The reaction is considered complete when the starting material spot is no longer visible by TLC.
Q3: What are the recommended purification methods for this compound?
A3: Following the completion of the reaction, a standard work-up procedure is required to isolate the crude product. This typically involves filtering off the catalyst (if used) and removing the solvent. The crude product can then be purified by:
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Recrystallization: This is a highly effective method for removing impurities. A suitable solvent system can be determined empirically, but mixtures of ethanol/water or ethyl acetate/hexane are often good starting points.
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Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. A gradient elution with a mixture of ethyl acetate and hexane is typically effective in separating the desired product from byproducts.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (for catalytic hydrogenation).2. Insufficient amount of reducing agent.3. Low reaction temperature. | 1. Use fresh, high-quality catalyst. Consider pre-activating the catalyst.2. Increase the molar excess of the reducing agent (e.g., iron powder).3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Formation of Hydroxylamine Byproduct | Incomplete reduction of the nitro group. | 1. Extend the reaction time.2. Increase the amount of reducing agent or catalyst loading.3. Ensure efficient stirring to maintain good contact between reactants and catalyst/reducing agent. |
| Presence of Dehalogenated Byproducts | Over-reduction due to harsh reaction conditions. | 1. Lower the hydrogen pressure in catalytic hydrogenation.2. Reduce the reaction temperature.3. Decrease the catalyst loading or use a less active catalyst. |
| Product is Darkly Colored | Presence of polymeric or degradation byproducts. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.2. Purify the crude product by treating with activated charcoal during recrystallization. |
| Difficulty in Isolating the Product | Product may be highly soluble in the reaction solvent or work-up solvents. | 1. After reaction completion, adjust the pH of the aqueous phase to precipitate the product before extraction.2. Use a different solvent for extraction in which the product has lower solubility. |
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative values and may require optimization for specific experimental setups.
| Parameter | Catalytic Hydrogenation | Iron Reduction |
| Starting Material | 2,5-dichloro-3-nitropyridin-4-amine | 2,5-dichloro-3-nitropyridin-4-amine |
| Reducing Agent/Catalyst | Pd/C (5-10 mol%) | Iron powder (3-5 equivalents) |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Ethanol/Water mixture |
| Acid (for Iron Reduction) | Acetic Acid or Hydrochloric Acid (catalytic) | Acetic Acid or Hydrochloric Acid |
| Temperature | Room Temperature to 50°C | 60-80°C |
| Pressure (for Hydrogenation) | 1-4 atm H₂ | Atmospheric |
| Typical Yield | 85-95% | 75-85% |
| Major Potential Byproduct | Dehalogenated diamines | Hydroxylamine intermediate |
| Typical Purity (after workup) | >90% | >85% |
| Purity (after recrystallization) | >98% | >98% |
Experimental Protocols
Synthesis of this compound via Iron Reduction
This protocol is adapted from established procedures for the reduction of substituted nitropyridines.
Materials:
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2,5-dichloro-3-nitropyridin-4-amine
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Iron powder, fine mesh
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Ethanol
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Deionized water
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Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
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Sodium bicarbonate or Sodium carbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Celite®
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloro-3-nitropyridin-4-amine (1.0 eq).
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Addition of Reagents: Add ethanol and water (e.g., a 4:1 mixture). To this suspension, add iron powder (3-5 eq).
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Initiation of Reaction: While stirring vigorously, add a catalytic amount of concentrated HCl or glacial acetic acid.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filtration: Dilute the mixture with ethanol and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
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Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid. Wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential byproduct formation.
References
Technical Support Center: Separation of Dichloropyridine Isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the separation of dichloropyridine isomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical property data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dichloropyridine isomers?
A1: The main difficulty lies in the similar physicochemical properties of the isomers. Many dichloropyridine isomers have very close boiling points and similar polarities, making separation by standard fractional distillation or chromatography challenging.
Q2: Which separation techniques are most effective for dichloropyridine isomers?
A2: The choice of technique depends on the specific isomer mixture. Common and effective methods include:
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Fractional Distillation: Suitable for isomers with a significant difference in boiling points.
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Recrystallization: Highly effective for separating isomers with different solubilities in a particular solvent system. This is a common method for purifying solid isomers.
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Steam Distillation: Useful for separating volatile dichloropyridine isomers from non-volatile impurities.[1]
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Gas Chromatography (GC): Primarily an analytical technique for assessing purity, but preparative GC can be used for small-scale separations.
Q3: How can I determine the purity of my separated dichloropyridine isomers?
A3: Several analytical methods can be used to assess purity:
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Gas Chromatography (GC): Provides a quantitative measure of purity and can effectively separate and quantify different isomers.
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High-Performance Liquid Chromatography (HPLC): Another powerful technique for purity analysis.
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Melting Point Analysis: A sharp and narrow melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.
Troubleshooting Guides
This section addresses common issues encountered during the separation of dichloropyridine isomers.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Incomplete removal of other isomers due to similar solubility. | - Optimize the solvent system; a mixture of solvents can sometimes provide better selectivity.- Perform a second recrystallization.- Ensure slow cooling to allow for the formation of purer crystals. |
| Occlusion of mother liquor in the crystals. | - Wash the filtered crystals with a small amount of cold, fresh solvent.- Ensure the solution is not supersaturated to the point of "oiling out." | |
| Product Fails to Crystallize | The solution is not sufficiently saturated. | - Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath). |
| Presence of impurities inhibiting crystallization. | - Attempt to "seed" the solution with a pure crystal of the desired isomer.- Purify the crude material by another method (e.g., column chromatography) before recrystallization. | |
| Low Yield of Purified Product | Significant solubility of the product in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled to minimize solubility.- Use the minimum amount of hot solvent required to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Use a small amount of hot solvent to wash the filter paper and apparatus. | |
| Poor Separation During Fractional Distillation | Insufficient number of theoretical plates in the distillation column. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. |
Quantitative Data
Physical Properties of Dichloropyridine Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dichloropyridine | 2402-77-9 | 64-67 | 202.5 - 203.5 |
| 2,4-Dichloropyridine | 26452-80-2 | -1 | 189-190 |
| 2,5-Dichloropyridine | 16110-09-1 | 59-62 | 190-191[2][3] |
| 2,6-Dichloropyridine | 2402-78-0 | 83-86 | 211-212 |
| 3,4-Dichloropyridine | 55934-00-4 | 22-24 | 182-183[4] |
| 3,5-Dichloropyridine | 2457-47-8 | 65-67 | 178-179[5] |
Solubility Data (Qualitative)
| Isomer | Water | Common Organic Solvents (e.g., Ethanol, Acetone, Toluene) |
| Dichloropyridines (general) | Sparingly soluble to insoluble | Generally soluble |
Experimental Protocols
Protocol 1: Separation of 2,5-Dichloropyridine and 2,3-Dichloropyridine by Steam Distillation and Recrystallization
This protocol is effective for separating 2,5-dichloropyridine from its common impurity, 2,3-dichloropyridine, and other non-volatile substances.[1]
Part A: Steam Distillation
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Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask should be large enough to accommodate the crude dichloropyridine mixture and water.
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Charging the Flask: Charge the distillation flask with the crude dichloropyridine mixture and add water to create a slurry.
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Distillation: Introduce steam into the flask. The volatile dichloropyridine isomers will co-distill with the steam.
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Collection: Collect the distillate, which will consist of an aqueous phase and an organic phase (the dichloropyridine isomers).
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Isolation: Separate the organic layer from the aqueous layer. The organic layer contains a mixture of 2,5- and 2,3-dichloropyridine.
Part B: Recrystallization
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Solvent Preparation: Prepare a solvent mixture of isopropanol and water (a common ratio is 15:85 by weight).
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Dissolution: Dissolve the dichloropyridine mixture from the steam distillation in a minimal amount of the hot isopropanol/water solvent.
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Cooling and Crystallization: Slowly cool the solution. 2,5-Dichloropyridine is less soluble and will crystallize out, while the more soluble 2,3-dichloropyridine will remain in the mother liquor.
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Filtration: Collect the crystals of 2,5-dichloropyridine by vacuum filtration.
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Drying: Dry the purified crystals. Purity of up to 100% can be achieved with this method.[1]
Protocol 2: General Guideline for Separation by Fractional Distillation
This protocol is a general guideline and should be optimized based on the specific boiling points of the isomers being separated.
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Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
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Charging the Flask: Add the dichloropyridine isomer mixture to the distillation flask along with boiling chips.
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Heating: Gently heat the flask. The vapor will begin to rise through the fractionating column.
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Fraction Collection: Monitor the temperature at the head of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the lower-boiling isomer.
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Second Fraction: Once the lower-boiling isomer has been collected, the temperature will either drop or start to rise. Increase the heating to distill the higher-boiling isomer, collecting it in a separate receiving flask.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
This is a general method for analyzing the purity of dichloropyridine isomers.
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Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).
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Sample Preparation: Prepare a dilute solution of the dichloropyridine sample in a suitable solvent (e.g., acetone or dichloromethane).
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Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
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Temperature Program: Use a temperature program that allows for the separation of the isomers. A typical program might start at a lower temperature and ramp up to a higher temperature.
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Data Analysis: The purity is determined by the area percent method, where the peak area of the desired isomer is compared to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3,4-Dichloropyridine CAS#: 55934-00-4 [m.chemicalbook.com]
- 5. 3,5-Dichloropyridine(2457-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for 2,5-Dichloropyridine-3,4-diamine Recrystallization
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,5-Dichloropyridine-3,4-diamine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent should:
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Completely dissolve the this compound and any impurities at an elevated temperature (typically the solvent's boiling point).
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Poorly dissolve the target compound at low temperatures (e.g., room temperature or in an ice bath), allowing for its precipitation.
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Either keep impurities dissolved at all temperatures or fail to dissolve them at high temperatures, so they can be filtered off.
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Be chemically inert, meaning it should not react with the this compound.
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Be volatile enough to be easily removed from the purified crystals.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
This indicates that the chosen solvent is not a good solvent for your compound at high temperatures. You can try the following:
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Increase the volume of the solvent: Add more solvent in small increments. Be cautious, as adding too much solvent is a common reason for failed recrystallization.[1][2]
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Switch to a more suitable solvent: If a large volume of solvent is required, it is best to choose a different solvent in which your compound has higher solubility at elevated temperatures. For compounds with amine functionalities, polar solvents might be more effective.
Q3: I have dissolved my compound, but no crystals are forming upon cooling. What is the problem?
This is a common issue that can arise from several factors:
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Too much solvent was used: This is the most frequent cause.[2] The solution is not supersaturated, and thus the compound remains in solution even at low temperatures. To fix this, you can boil off some of the solvent to increase the concentration of your compound and attempt to cool it again.
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The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleation site). Try scratching the inside of the flask with a glass rod just below the solvent level or adding a tiny "seed" crystal of the pure compound to induce crystallization.[2]
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Cooling is happening too quickly: Rapid cooling can sometimes lead to the formation of an oil or precipitate instead of crystals.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is more likely to happen if the compound is significantly impure or if cooling is too rapid.[2] To remedy this:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional solvent.
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Allow the solution to cool much more slowly. Leaving it on a cooling hot plate can help achieve gradual temperature reduction.[2]
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Consider using a different solvent system.
Q5: Are there any specific challenges with recrystallizing pyridine derivatives?
Yes, pyridine and its derivatives can sometimes be more challenging to crystallize than their non-heteroaromatic counterparts.[3][4] For basic compounds like this compound, there is also the possibility of crystallizing it as a salt by using an acidic solution, which can sometimes manipulate its solubility to your advantage.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Boil off excess solvent and allow the solution to cool again.[2]- Try a different solvent or a mixed solvent system.- Ensure the filtration apparatus is pre-heated to prevent cooling. |
| Formation of an Oil Instead of Crystals | - The solution was cooled too quickly.- The compound is very impure.- The boiling point of the solvent is higher than the melting point of the compound. | - Reheat the solution to dissolve the oil, add a bit more solvent, and cool slowly.[2]- Consider a preliminary purification step if impurities are high.- Choose a lower-boiling point solvent. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- The solvent is not effectively separating the impurity. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Try a different solvent in which the impurity is more soluble at low temperatures. |
| No Crystals Form, Even After Seeding | - The solution is not supersaturated (too much solvent).- The compound may be too soluble in the chosen solvent. | - Reduce the solvent volume by evaporation.[2]- If the volume is already minimal, the solvent is likely unsuitable. Recover the crude product by completely removing the solvent and attempt recrystallization with a different solvent.[2] |
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized for your particular sample.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Choose a promising solvent or solvent system based on preliminary small-scale tests. Common solvents for amine-containing compounds include alcohols (ethanol, methanol), ethyl acetate, and mixed systems like ethanol/water or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture on a hot plate with gentle stirring. Add more hot solvent in small portions until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a second flask and a funnel (stemless or short-stemmed) with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into the clean, hot flask. This step is crucial to remove insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.[1]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper in the funnel by drawing air through them for a period. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Suggested Solvent Systems
| Solvent/System | Rationale | Potential Issues |
| Ethanol | A widely used, effective solvent for many organic compounds, including those with polar functional groups like amines.[3] | The compound might be too soluble at room temperature, leading to lower yields. |
| Water | While many organics have low solubility, for polar compounds, water can be a good choice, especially due to its high boiling point.[3][4] | The compound may be insoluble even when hot. Pyridine compounds can be hygroscopic.[5] |
| Ethanol/Water | A mixed solvent system that can be finely tuned. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then reheated to clarify. | Oiling out can be more common with mixed solvent systems. |
| Toluene | Aromatic solvents can be effective for crystallizing aromatic compounds.[4] | The compound might have low solubility even at high temperatures. |
| Ethyl Acetate | A moderately polar solvent that is often a good choice for compounds containing esters or, in some cases, amines. | May not be a strong enough solvent to dissolve the compound at high temperatures. |
| Hexane/Ethyl Acetate | A common mixed-solvent system where the compound is dissolved in the more polar solvent (ethyl acetate) and the less polar "anti-solvent" (hexane) is added to induce crystallization. | Requires careful addition of the anti-solvent to avoid precipitating the compound as an amorphous solid rather than crystals. |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common recrystallization issues.
References
degradation pathways of 2,5-Dichloropyridine-3,4-diamine under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloropyridine-3,4-diamine under stress conditions. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, which contains a dichlorinated pyridine ring and adjacent amino groups, several degradation pathways can be anticipated under stress conditions. Under hydrolytic conditions (acidic and basic), hydrolysis of the chloro groups to hydroxyl groups is a potential pathway. The amino groups are susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or potentially N-oxides under oxidative stress.[1][2] Thermal stress may lead to more complex decomposition, while photolytic conditions could induce dechlorination or other radical-mediated reactions.
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Forced degradation studies are typically conducted under a variety of stress conditions to assess the stability of a drug substance.[3][4][5] For this compound, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 60°C.[6]
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 60°C.[6]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3][7]
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 60°C to 80°C.
-
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[8] This method should be able to separate the parent compound from all potential degradation products. Thin Layer Chromatography (TLC) can also be used for initial, qualitative assessments of degradation.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Potential Cause: The stress conditions may not be harsh enough, or the duration of the study may be too short.
-
Recommended Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or extend the exposure time. It is recommended to aim for 5-20% degradation to ensure that the analytical method is truly stability-indicating.[4][7]
Issue 2: The mass balance in my HPLC analysis is less than 95%.
-
Potential Cause 1: Some degradation products may not be eluting from the HPLC column or may not be detected by the UV detector.
-
Recommended Solution 1: Modify the HPLC method by changing the mobile phase composition, gradient, or column chemistry. Ensure the detection wavelength is appropriate for both the parent compound and potential degradants.
-
Potential Cause 2: Volatile degradation products may have formed and escaped from the sample.
-
Recommended Solution 2: Consider using techniques like gas chromatography-mass spectrometry (GC-MS) to identify potential volatile degradants.
-
Potential Cause 3: The degradation products may have precipitated out of the solution.
-
Recommended Solution 3: Visually inspect the stressed samples for any precipitates. If present, attempt to dissolve the precipitate in a suitable solvent and analyze it.
Issue 3: Unexpected peaks are observed in the chromatogram of the control sample.
-
Potential Cause: The control sample may have been contaminated, or the compound itself may be unstable under the storage conditions of the experiment.
-
Recommended Solution: Prepare a fresh control sample and re-inject. Ensure that the control sample is stored under conditions that prevent degradation (e.g., protected from light, at a low temperature).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | ~ 8% | 2-Chloro-5-hydroxy-pyridine-3,4-diamine |
| 0.1 M NaOH (60°C, 24h) | ~ 15% | 5-Chloro-2-hydroxy-pyridine-3,4-diamine |
| 3% H₂O₂ (RT, 24h) | ~ 20% | This compound-N-oxide, 2,5-Dichloro-3-amino-4-nitropyridine |
| Thermal (80°C, 48h) | ~ 5% | Minor unidentified products |
| Photolytic (ICH Q1B) | ~ 12% | Dechlorinated and oxidized products |
Experimental Protocols
1. Acidic Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Alkaline Hydrolysis
-
Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis.
3. Oxidative Degradation
-
Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.
-
Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Sample at various time points for HPLC analysis.
4. Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
At selected time intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation
-
Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
Analyze the exposed and control samples at appropriate time points.
Visualizations
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. biomedres.us [biomedres.us]
- 5. ajrconline.org [ajrconline.org]
- 6. jddtonline.info [jddtonline.info]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
managing moisture sensitivity of reagents for 2,5-Dichloropyridine-3,4-diamine synthesis
Technical Support Center: Synthesis of 2,5-Dichloropyridine-3,4-diamine
This guide provides researchers, scientists, and drug development professionals with essential information for managing moisture sensitivity during the synthesis of this compound. The primary synthetic route discussed is the reduction of a 2,5-dichloro-3,4-dinitropyridine precursor, a reaction where meticulous control of moisture is paramount for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield and purity in the synthesis of this compound?
A1: The most critical factor is the rigorous exclusion of water from the reaction system. Many reagents used in organic synthesis, particularly in reduction reactions, are highly sensitive to moisture.[1][2][3] The presence of water can lead to reagent decomposition, catalyst deactivation, and the formation of unwanted side products, all of which significantly lower the yield and complicate purification.
Q2: Which components of the reaction are most susceptible to moisture contamination?
A2: Every component must be considered a potential source of moisture. This includes:
-
Solvents: Even "anhydrous" grade solvents can absorb atmospheric moisture if not handled and stored correctly.
-
Reagents: Reducing agents and starting materials can be hygroscopic.
-
Glassware: Water adsorbs onto the surface of glass, even if it appears dry to the eye.[1]
-
Atmosphere: The laboratory air is a significant source of moisture, necessitating the use of an inert atmosphere for sensitive reactions.[2][4]
Q3: How can I tell if my reagents or solvents have been contaminated with water?
A3: While quantitative analysis (e.g., Karl Fischer titration) is the most accurate method, qualitative indicators include inconsistent reaction times, unexpected color changes, formation of precipitates, or a consistently low yield despite careful execution. For some solvent drying methods, colorimetric indicators can be used, such as the deep blue color of a sodium-benzophenone still for THF, which indicates an anhydrous state.[5]
Q4: What is an "inert atmosphere," and why is it necessary?
A4: An inert atmosphere is a reaction environment that excludes reactive gases from the air, primarily oxygen and water vapor.[2] It is typically achieved by replacing the air in the reaction vessel with a dry, non-reactive gas like nitrogen (N₂) or argon (Ar).[1][4] This is crucial for protecting moisture-sensitive reagents from decomposition and ensuring the desired reaction proceeds efficiently.
Troubleshooting Guide: Low Yield and Purity Issues
Issue: The reaction yield is significantly lower than expected, or the final product is impure.
This troubleshooting workflow helps diagnose potential sources of moisture contamination that are common causes of poor outcomes in moisture-sensitive reactions.
Caption: Troubleshooting workflow for moisture-related synthesis issues.
Quantitative Data on Moisture Control
Effective moisture control relies on selecting the appropriate drying agent and understanding its capacity.
Table 1: Common Drying Agents for Solvents and Solutions
| Drying Agent | Capacity | Speed | Suitable For | Unsuitable For |
|---|---|---|---|---|
| Magnesium Sulfate (MgSO₄) | High | Fast | Most organic solvents (e.g., ether, ethyl acetate) | Highly acidic solutions |
| Sodium Sulfate (Na₂SO₄) | High | Slow | General purpose, good for pre-drying | Ethereal solvents (less effective)[6] |
| Calcium Chloride (CaCl₂) | High | Fast | Hydrocarbons, ethers, alkyl halides | Alcohols, amines, ketones (forms complexes) |
| Molecular Sieves (3Å, 4Å) | Moderate | Fast | General purpose, excellent for super-drying | Varies by pore size (e.g., 3Å for ethanol, 4Å for THF) |
| Calcium Hydride (CaH₂) | Low | Moderate | Ethers, hydrocarbons, acetonitrile | Protic solvents, esters (reacts) |
Data compiled from general organic chemistry knowledge and principles outlined in multiple sources.[6][7]
Table 2: Illustrative Impact of Water Content on Reaction Yield This data is hypothetical and serves to illustrate the critical nature of moisture control.
| Water Content in Solvent (ppm) | Expected Yield of Diamine | Observations |
|---|---|---|
| < 10 | > 90% | Clean reaction, minimal side products. |
| 50 | 60-70% | Noticeable byproduct formation on TLC. |
| 100 | 30-40% | Incomplete consumption of starting material. |
| > 200 | < 10% | Significant decomposition or no reaction. |
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents and Glassware
-
Glassware Preparation:
-
Disassemble and clean all glassware thoroughly.
-
Place glassware in a drying oven at >125°C for a minimum of 24 hours.[2]
-
Alternatively, for immediate use, assemble the reaction apparatus and flame-dry all glass components under vacuum, then allow to cool under a positive pressure of dry nitrogen or argon.[1][2]
-
-
Solvent Drying (e.g., Tetrahydrofuran - THF):
-
Pre-dry reagent-grade THF over 4Å molecular sieves.
-
In a flask prepared as per step 1, add sodium wire and a small amount of benzophenone to the pre-dried THF.
-
Heat the mixture to reflux under an inert atmosphere until a persistent deep blue or purple color develops, indicating the solvent is anhydrous.[5]
-
Distill the required volume of THF directly into the reaction flask immediately before use.
-
Protocol 2: Synthesis of this compound via Nitro Group Reduction
This protocol outlines the reduction of 2,5-dichloro-3,4-dinitropyridine using tin(II) chloride. Extreme care must be taken to exclude moisture at all critical steps.
-
Reaction Setup:
-
Assemble an oven-dried or flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Flush the entire system with dry nitrogen or argon for at least 15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction (monitored with an oil bubbler).
-
-
Reagent Addition:
-
Under a positive flow of inert gas, charge the flask with 2,5-dichloro-3,4-dinitropyridine (1.0 eq) and anhydrous tin(II) chloride (SnCl₂, ~10 eq).
-
Using a syringe, add anhydrous ethanol or ethyl acetate via the septum. The solvent should be freshly distilled from a suitable drying agent.
-
-
Reaction Execution:
-
Stir the resulting suspension at room temperature.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise via syringe. The reaction is often exothermic and may require cooling with an ice bath to maintain control.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice and basify by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. Caution: This is an exothermic neutralization.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine to remove the bulk of dissolved water.[6][7]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter the drying agent, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
-
Visualizations of Key Processes
Caption: Experimental workflow highlighting critical moisture control stages.
Caption: Logical diagram of how moisture leads to poor reaction outcomes.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Cross-Coupling Reactions of 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 2,5-Dichloropyridine-3,4-diamine. The presence of multiple nitrogen-containing functional groups in this substrate presents unique challenges due to the potential for catalyst inhibition or deactivation. This guide offers practical solutions and detailed protocols to facilitate successful and reproducible outcomes in your experiments.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine and Amine Nitrogens: The lone pairs on the nitrogen atoms of the pyridine ring and the diamine substituents can coordinate to the palladium center, inhibiting the catalytic cycle.[1] | 1. Select Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically hinder coordination of the substrate to the palladium center.[2] 2. Use a Higher Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) to compensate for catalyst inactivation. 3. Consider a Different Catalyst System: For Suzuki-Miyaura reactions, consider palladacycle catalysts, which can exhibit higher stability. For Buchwald-Hartwig aminations, newer generation pre-catalysts are designed for challenging substrates. |
| Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. | 1. Ensure Anhydrous and Oxygen-Free Conditions: Use anhydrous solvents and thoroughly degas the reaction mixture to prevent catalyst oxidation. 2. Add a Reducing Agent: A small amount of a mild reducing agent can sometimes facilitate the reduction of Pd(II) to Pd(0). 3. Use a Pd(0) Source: Consider using a Pd(0) catalyst source directly, such as Pd₂(dba)₃, in conjunction with a suitable ligand. |
| Poor Solubility of Reagents: The substrate, catalyst, or base may not be sufficiently soluble in the chosen solvent. | 1. Solvent Screening: Test a range of solvents (e.g., toluene, dioxane, DMF, NMP) to find one that provides good solubility for all components at the reaction temperature.[3] 2. Increase Temperature: Cautiously increase the reaction temperature to improve solubility, but be mindful of potential side reactions or catalyst decomposition at higher temperatures. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes and Solutions
| Side Product | Potential Cause & Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki-Miyaura): | Cause: Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Dehalogenation of this compound: | Cause: This can be a competing pathway, particularly at higher temperatures or with certain bases and ligands. Solution: 1. Lower the Reaction Temperature: If the desired reaction proceeds at a lower temperature, this can often suppress dehalogenation. 2. Optimize the Base: A weaker base (e.g., K₂CO₃, Cs₂CO₃) may be less prone to inducing dehalogenation than strong bases like NaOt-Bu.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a particularly challenging substrate for cross-coupling reactions?
A1: The primary challenge arises from the multiple Lewis basic nitrogen atoms in the molecule. The pyridine nitrogen and the two amino groups can all coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes that poison the catalyst and halt the catalytic cycle.[1] This is a known issue with nitrogen-containing heterocycles.
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: As mentioned above, the nitrogen lone pairs bind to the palladium center, preventing the coordination of reactants and inhibiting key steps like oxidative addition or reductive elimination.
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.
-
Catalyst Decomposition: Under the reaction conditions, the active Pd(0) catalyst can agglomerate to form inactive palladium black.[5]
Q3: Which cross-coupling reaction is likely to be more challenging with this substrate, Suzuki-Miyaura or Buchwald-Hartwig?
A3: Both can be challenging. In a Suzuki-Miyaura coupling, the primary concern is the coordination of the substrate's nitrogens to the catalyst. In a Buchwald-Hartwig amination, you are adding another amine to the reaction mixture, which can also compete for coordination sites on the palladium catalyst, further increasing the complexity.
Q4: What role does the choice of base play in preventing catalyst deactivation?
A4: The base is crucial. While a strong base is often required for the catalytic cycle to proceed, it can also promote side reactions. For substrates prone to catalyst inhibition, using a weaker base like K₂CO₃ or Cs₂CO₃ might be beneficial, although it may require higher temperatures or longer reaction times.[4]
Data Presentation: Cross-Coupling of Related Dichloropyridines
Disclaimer: The following data is for 2,5-dichloropyridine and is provided as a starting point for optimization. The presence of the 3,4-diamine moiety in the target substrate will likely influence reactivity and may require different conditions.
Table 1: C2-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine [3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 4-Methoxyphenylboronic acid | 85-95 | >99:1 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 18 | Phenylboronic acid | 80-90 | >99:1 |
Table 2: C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine [3]
| Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C5:C2 Ratio |
| Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24 | 4-Tolylboronic acid | 50-60 | >99:1 |
| Pd₂(dba)₃ (1) | NBu₄Cl (3) | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 4-Fluorophenylboronic acid | 45-55 | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Starting Point for Optimization)
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
To the Schlenk flask, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL).
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound (Starting Point for Optimization)
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube and standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous, deoxygenated toluene and stir for 10 minutes.
-
In a separate flask, add this compound.
-
Add the catalyst solution to the flask containing the substrate.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Catalyst deactivation pathway due to substrate coordination.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 2,5-Dichloropyridine-3,4-diamine and Related Compounds
This guide provides a comparative analysis of the 1H NMR spectrum of 2,5-Dichloropyridine-3,4-diamine against structurally related pyridine derivatives. The aim is to assist researchers, scientists, and drug development professionals in the interpretation of 1H NMR spectra for this class of compounds, which are valuable intermediates in pharmaceutical research.
Predicted 1H NMR Spectrum of this compound
Key Features:
-
Aromatic Proton (H-6): Expected to be a singlet. Its chemical shift will be downfield due to the aromatic ring current and the deshielding effect of the adjacent nitrogen and chlorine atoms.
-
Amine Protons (-NH2): Two broad singlets corresponding to the two amine groups.
Comparative Data of Related Compounds
To provide context for the predicted spectrum of this compound, 1H NMR data for several related compounds are presented below. These compounds share structural similarities and provide a basis for estimating the chemical shifts and multiplicities of the target molecule.
| Compound Name | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| 2,5-Dichloropyridine | H-3 | 7.68 | d | 9.0 | DMSO-d6 | |
| H-4 | 8.13 | dd | 9.0, 3.0 | DMSO-d6 | ||
| H-6 | 8.70 | d | 3.0 | DMSO-d6 | ||
| 3,4-Diaminopyridine | H-2 | 7.55 | d | 5.1 | DMSO-d6 | |
| H-5 | 6.57 | d | 5.1 | DMSO-d6 | ||
| H-6 | 7.55 | s | - | DMSO-d6 | ||
| -NH2 (3) | 4.79 | s (br) | - | DMSO-d6 | ||
| -NH2 (4) | 6.27 | s (br) | - | DMSO-d6 | ||
| 2-Amino-3,5-dichloropyridine | H-4 | 7.501 | d | 2.2 | CDCl3 | |
| H-6 | 7.938 | d | 2.2 | CDCl3 | ||
| -NH2 | 4.90 | s (br) | - | CDCl3 | ||
| 3,4-Diaminopyridine-2,5-dicarbonitrile | H-6 | 7.82 | s | - | Not Specified | |
| -NH2 (3) | 6.16 | s (br) | - | Not Specified | ||
| -NH2 (4) | 7.14 | s (br) | - | Not Specified |
Experimental Protocols
A general protocol for acquiring a 1H NMR spectrum is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.
-
For compounds with exchangeable protons (e.g., -NH2), the choice of solvent is critical. Aprotic solvents like DMSO-d6 are often preferred to observe the amine protons.
2. NMR Spectrometer Setup:
-
The data should be acquired on a standard NMR spectrometer, for example, a 300 MHz or 400 MHz instrument.
-
Before acquiring the spectrum of the sample, the spectrometer should be locked to the deuterium signal of the solvent and the magnetic field shimmed to ensure homogeneity.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
Temperature: The experiment is usually run at room temperature (around 298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using Fourier transformation.
-
The resulting spectrum should be phased and the baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
The spectrum is then integrated to determine the relative number of protons for each signal.
Visualizations
Caption: Chemical structure of this compound.
Caption: A generalized workflow for 1H NMR spectral analysis.
Interpreting the Mass Spectrum of 2,5-Dichloropyridine-3,4-diamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone technique for determining molecular weight and deducing structural features through fragmentation analysis. This guide provides a comprehensive interpretation of the expected mass spectrum of 2,5-Dichloropyridine-3,4-diamine, comparing it with related structures to provide a robust analytical framework.
Molecular Structure and Weight
This compound has the chemical structure C₅H₅Cl₂N₃. Its molecular weight is approximately 178.02 g/mol . The presence of two chlorine atoms is a key feature that will produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of the molecular ion.
Experimental Protocol: Acquiring a Mass Spectrum
A standard method for obtaining the mass spectrum of a compound like this compound is through Electron Ionization (EI) Mass Spectrometry.
Objective: To generate a mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source.
-
A direct insertion probe or a gas chromatograph for sample introduction.
Procedure:
-
Sample Preparation: A small amount of solid this compound is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Sample Introduction: The sample solution is introduced into the mass spectrometer. If using a direct insertion probe, a small aliquot is placed on the probe tip, the solvent is evaporated, and the probe is inserted into the ion source.
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller charged fragments.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.
Interpreting the Mass Spectrum
Molecular Ion Peak and Isotopic Pattern
The molecular ion peak (M⁺•) is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak will appear as a cluster of peaks. Natural chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, for a molecule with two chlorine atoms, we expect to see:
-
The M⁺• peak (containing two ³⁵Cl atoms).
-
The (M+2)⁺• peak (containing one ³⁵Cl and one ³⁷Cl atom).
-
The (M+4)⁺• peak (containing two ³⁷Cl atoms).
The relative intensities of these peaks should be in a characteristic ratio of approximately 9:6:1 . For this compound, these peaks would appear at approximately m/z 177, 179, and 181 (using the integer mass of the most abundant isotopes).
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this compound, fragmentation is likely to involve the loss of chlorine atoms, amino groups, and cleavage of the pyridine ring.
A logical fragmentation pathway is illustrated below:
Caption: Predicted fragmentation of this compound.
Explanation of the Fragmentation Pathway:
-
Initial Ionization: The molecule is ionized to form the molecular ion [C₅H₅Cl₂N₃]⁺• at m/z 177/179/181.
-
Loss of a Chlorine Radical: A common fragmentation for chlorinated compounds is the loss of a chlorine radical (Cl•). This would result in a fragment ion [C₅H₅ClN₃]⁺• at m/z 142/144.
-
Loss of an Amino Radical: Subsequent fragmentation could involve the loss of one of the amino groups, likely as an NH radical, leading to the formation of the ion [C₅H₄ClN₂]⁺ at m/z 127/129.
-
Ring Cleavage: Further fragmentation would involve the cleavage of the pyridine ring. A possible pathway is the loss of hydrogen cyanide (HCN) and a chlorine radical, which could lead to smaller, stable fragments such as [C₄H₂N]⁺ at m/z 64.
Comparison with Structurally Similar Compounds
To enhance the confidence in this interpretation, it is useful to compare the predicted spectrum with the known mass spectra of similar molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features |
| 2,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Molecular ion peak cluster at m/z 147, 149, 151 (9:6:1 ratio). Fragmentation involves the loss of Cl•. |
| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | Molecular ion at m/z 109. Fragmentation involves loss of NH₂ and HCN. |
| 2,6-Dichloropyridine-3,4-diamine | C₅H₅Cl₂N₃ | 178.02 | Expected molecular ion cluster at m/z 177, 179, 181. Fragmentation likely similar to the 2,5-isomer. |
This comparative data supports the predicted fragmentation pattern. The presence of two chlorine atoms in 2,5-Dichloropyridine dictates the characteristic isotopic cluster of the molecular ion. The amino groups, as seen in 3,4-Diaminopyridine, are likely to be lost as neutral fragments. The combination of these features in this compound would lead to a complex but interpretable mass spectrum.
Comparative Analysis of 13C NMR Chemical Shifts for 2,5-Dichloropyridine-3,4-diamine and Related Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the 13C NMR Spectral Data of 2,5-Dichloropyridine-3,4-diamine and its Analogs.
This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound and structurally related pyridine compounds. Understanding the electronic environment of the carbon atoms within these molecules is crucial for their identification, characterization, and for predicting their reactivity in drug discovery and development pipelines. This document presents experimental and predicted 13C NMR data, a standardized experimental protocol for data acquisition, and a visual representation of the structural and electronic effects on the chemical shifts.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the experimental and predicted 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. All experimental data was recorded in dimethyl sulfoxide-d6 (DMSO-d6) to ensure consistency and allow for direct comparison.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Data Type |
| Pyridine | 149.8 | 123.8 | 135.8 | 123.8 | 149.8 | Experimental |
| 3,4-Diaminopyridine | 149.5 | 130.1 | 137.9 | 107.4 | 137.9 | Experimental |
| 2,5-Dichloropyridine | 149.3 | 140.2 | 125.1 | 128.9 | 145.2 | Experimental |
| 3,4-Diaminopyridine-2,5-dicarbonitrile | 91.5 | 145.8 | 142.2 | 113.5 | 137.1 | Experimental |
| This compound | 145.1 | 120.5 | 138.3 | 118.7 | 139.9 | Predicted |
Note: The chemical shifts for 3,4-Diaminopyridine-2,5-dicarbonitrile also include signals at 117.5 and 116.6 ppm, corresponding to the two nitrile carbons.
Experimental Protocols
A standardized protocol for acquiring high-quality 13C NMR spectra of substituted pyridine derivatives is outlined below.
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
13C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-250 ppm (centered around 100-125 ppm).
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 at 39.52 ppm.
Visualization of Structural Effects on 13C NMR Chemical Shifts
The following diagram illustrates the substitution patterns of the compared pyridine derivatives and highlights the carbons whose chemical shifts are discussed. This visualization aids in understanding the influence of different substituents on the electronic environment of the pyridine ring.
Caption: Substituent effects on the 13C NMR chemical shifts of the pyridine ring.
Comparative Analysis and Interpretation
The 13C NMR chemical shifts of pyridine derivatives are highly sensitive to the nature and position of substituents on the ring. The electron-withdrawing or -donating properties of these substituents significantly influence the electron density at each carbon atom, resulting in characteristic upfield (lower ppm) or downfield (higher ppm) shifts.
-
Pyridine: The unsubstituted pyridine ring serves as a baseline. The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded due to the electronegativity of the nitrogen atom.
-
3,4-Diaminopyridine: The introduction of two electron-donating amino groups at the C3 and C4 positions leads to a general shielding of the ring carbons, most notably at C5, which experiences a significant upfield shift compared to pyridine.
-
2,5-Dichloropyridine: Conversely, the two electron-withdrawing chlorine atoms at the C2 and C5 positions cause a general deshielding of the ring carbons, particularly those in their immediate vicinity.
-
3,4-Diaminopyridine-2,5-dicarbonitrile: This molecule presents a more complex substitution pattern with both electron-donating (amino) and electron-withdrawing (cyano) groups. The interplay of these groups results in a unique set of chemical shifts. The carbons directly attached to the cyano groups (C2 and C5) are significantly shielded.
-
This compound (Predicted): The predicted spectrum for the target compound reflects the combined effects of the chloro and amino substituents. The electron-donating amino groups are expected to counteract some of the deshielding effects of the chlorine atoms, leading to the predicted chemical shifts presented in the table.
This comparative guide provides valuable data and a framework for the analysis of this compound and related compounds. The provided experimental protocol and the visualization of substituent effects will aid researchers in the structural elucidation and characterization of novel pyridine derivatives.
A Comparative Guide to Analytical Methods for Purity Assessment of 2,5-Dichloropyridine-3,4-diamine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 2,5-Dichloropyridine-3,4-diamine is of paramount importance. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the principal analytical methods for determining the purity of this compound, supported by experimental protocols and performance data adapted from structurally analogous compounds.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method offers distinct advantages and is suited for different aspects of purity assessment.
Comparison of Analytical Method Performance
The choice of analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, the nature of potential impurities, and available instrumentation. HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.[1] GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[1][2]
The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID for the analysis of related pyridine compounds. This data provides a valuable benchmark for method selection for this compound.
| Parameter | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Primary Application | Purity testing, analysis of non-volatile impurities. | Routine purity testing, separation of volatile impurities.[1] |
Note: The quantitative data is based on typical performance for analogous compounds due to the limited availability of specific validation data for this compound.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.[1]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is particularly useful for analyzing compounds that are not sufficiently volatile for GC.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Procedure:
-
Sample Preparation:
-
HPLC Conditions:
-
Data Analysis:
-
Purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[1] For quantitative determination, a calibration curve is constructed by plotting the peak area of a reference standard against its concentration.[3]
-
Gas Chromatography (GC-FID)
GC is a robust technique for assessing the purity of volatile and semi-volatile compounds.[1][2]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]
Procedure:
-
Sample Preparation:
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 300 °C.[1]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[1]
-
Injection Volume: 1 µL.[1]
-
Split Ratio: 50:1.[1]
-
-
Data Analysis:
-
The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[1]
-
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample analysis using HPLC and GC.
References
A Comparative Spectroscopic Guide to the Structural Validation of 2,5-Dichloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical and agrochemical compounds, the precise structural elucidation of intermediates is a critical step to ensure the desired final product. This guide provides a comparative analysis of the spectroscopic data for 2,5-Dichloropyridine-3,4-diamine and its isomer, 2,6-Dichloropyridine-3,4-diamine. By examining the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can effectively distinguish between these two closely related structures, ensuring the correct compound is utilized in subsequent synthetic steps.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its isomer. These predictions were generated using computational models to provide a baseline for experimental data interpretation.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Compound | Structure | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | ![]() | ~6.85 (s, 1H, H-6), ~5.5-6.0 (br s, 4H, -NH₂) |
| 2,6-Dichloropyridine-3,4-diamine | ![]() | ~6.50 (s, 1H, H-5), ~5.5-6.0 (br s, 4H, -NH₂) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | ~145.2 (C-2), ~115.8 (C-3), ~138.1 (C-4), ~118.5 (C-5), ~135.7 (C-6) |
| 2,6-Dichloropyridine-3,4-diamine | ~148.0 (C-2, C-6), ~112.3 (C-3, C-4), ~140.5 (C-5) |
Table 3: Predicted Key IR Absorption Bands
| Compound | Predicted Wavenumbers (cm⁻¹) and Functional Group Assignments |
| This compound | ~3450-3300 (N-H stretch, amines), ~1620 (N-H bend, amines), ~1580 (C=C stretch, aromatic), ~1100 (C-Cl stretch) |
| 2,6-Dichloropyridine-3,4-diamine | ~3450-3300 (N-H stretch, amines), ~1615 (N-H bend, amines), ~1575 (C=C stretch, aromatic), ~1090 (C-Cl stretch) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Predicted Key Fragments (m/z) |
| This compound | C₅H₅Cl₂N₃ | 177.02 | 177/179/181 ([M]⁺), 142 ([M-Cl]⁺), 116 ([M-2Cl]⁺) |
| 2,6-Dichloropyridine-3,4-diamine | C₅H₅Cl₂N₃ | 177.02 | 177/179/181 ([M]⁺), 142 ([M-Cl]⁺), 116 ([M-2Cl]⁺) |
Experimental Protocols
To obtain high-quality spectroscopic data for the validation of this compound, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (typically 16-64) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) will be necessary to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, direct insertion probe (DIP) or a suitable solvent-based injection method (e.g., after dissolving in methanol or acetonitrile) can be used with an Electron Ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300. The characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) should be carefully examined.
Structure Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of the synthesized this compound.
Caption: Workflow for the spectroscopic validation of this compound.
A Comparative Guide to the Reactivity of 2,5-Dichloropyridine-3,4-diamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 2,5-Dichloropyridine-3,4-diamine in comparison to other commonly used aromatic diamines in the synthesis of heterocyclic compounds. By examining experimental data and established chemical principles, this document aims to inform the selection of appropriate building blocks for medicinal chemistry and materials science applications.
Executive Summary
This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines. Its reactivity is modulated by the electronic effects of both the electron-withdrawing chloro substituents and the electron-donating amino groups, as well as the pyridine nitrogen. In general, the pyridine ring is electron-deficient, which facilitates nucleophilic attack. The chloro groups further activate the ring, while the amino groups have a deactivating effect through resonance. This balance of electronic factors influences the conditions required for cyclocondensation and cross-coupling reactions.
This guide presents a comparative analysis of this compound with other aromatic diamines, such as o-phenylenediamine and 3,4-diaminopyridine, in the context of forming key heterocyclic scaffolds. While direct side-by-side kinetic studies are limited in the published literature, a comparison of reaction conditions and yields provides valuable insights into their relative reactivities.
Data Presentation: Reactivity in Cyclocondensation Reactions
The synthesis of quinoxalines and imidazo[4,5-b]pyridines are common benchmark reactions to assess the reactivity of ortho-diamines. The following tables summarize representative data from the literature for the reaction of various diamines with dicarbonyl compounds.
Table 1: Comparison of Diamine Reactivity in Quinoxaline Synthesis
| Diamine | Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Toluene | Room Temp | 2 h | 92 | [1] |
| o-Phenylenediamine | Benzil | Ethanol | Reflux | 30-60 min | 51-75 | [2] |
| Substituted o-Phenylenediamines | Various 1,2-diketones | (NH₄)₆Mo₇O₂₄·4H₂O / EtOH:H₂O | Room Temp | 10-40 min | 85-98 | [3] |
| This compound | Not specified | Not specified | Not specified | Not specified | Data not available in comparative studies | N/A |
Table 2: Comparison of Diamine Reactivity in Imidazo[4,5-b]pyridine Synthesis
| Diamine | Reagent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,3-Diaminopyridine | Aryl aldehydes | Water | Thermal | Not specified | 83-87 | [4] |
| 3,4-Diaminopyridine | Substituted benzaldehydes | Na₂S₂O₅ | Not specified | Not specified | Good yields | [5] |
| 2-Chloro-3-aminopyridines | Primary amides | Pd-catalyzed / t-butanol | Reflux | Not specified | 51-99 | [4] |
| 4-Chloro-3-nitropyridin-2-amine (precursor to a diamine) | 2,2,2-trifluoroacetate | Iron | 85 | 4 h | Good yield for the cyclized product | [1] |
| This compound | Not specified | Not specified | Not specified | Not specified | Data not available in comparative studies | N/A |
Analysis of Reactivity:
The data suggests that o-phenylenediamines are highly reactive, affording high yields of quinoxalines under mild conditions and short reaction times. The reactivity of pyridinediamines is influenced by the position of the nitrogen atom and the nature of other substituents. The electron-withdrawing nature of the pyridine ring generally enhances the electrophilicity of the carbonyl carbons upon initial condensation, potentially accelerating cyclization.
For this compound, the two chlorine atoms are strong electron-withdrawing groups, which are expected to increase the reactivity of the diamine towards nucleophilic attack by a dicarbonyl compound in the initial step of condensation reactions. However, the amino groups are electron-donating, which can partially counteract this effect. The overall reactivity will be a balance of these opposing electronic influences. It is anticipated that this compound will be a reactive substrate for cyclocondensation reactions, likely requiring conditions comparable to or slightly more forcing than unsubstituted o-phenylenediamine, depending on the specific reaction.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of quinoxalines and imidazo[4,5-b]pyridines, which can be adapted for comparative studies.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine
This protocol is a classic example of quinoxaline synthesis via thermal condensation.[2]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (Ethanol, ~16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 16 mL of rectified spirit by heating.
-
To the hot solution, add 1.1 g of o-phenylenediamine.
-
Reflux the mixture for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will induce the precipitation of the product.
-
Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine
This protocol describes a one-step synthesis via air oxidative cyclocondensation.[4]
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde
-
Water
Procedure:
-
In a suitable reaction vessel, suspend 2,3-diaminopyridine in water.
-
Add the substituted aryl aldehyde to the suspension.
-
Heat the reaction mixture under reflux. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization if necessary.
Mandatory Visualizations
General Reaction Pathway for Heterocycle Synthesis from ortho-Diamines
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. sid.ir [sid.ir]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,5- vs. 2,6-Dichloropyridine-3,4-diamine: A Guide for Researchers
An Objective Comparison for Drug Development and Scientific Research
This guide provides a comparative overview of 2,5-Dichloropyridine-3,4-diamine and 2,6-Dichloropyridine-3,4-diamine, two isomeric chemical compounds. A thorough review of available scientific literature reveals a significant disparity in the extent to which these two molecules have been characterized. While 2,6-Dichloropyridine-3,4-diamine is well-documented with available data on its synthesis, properties, and applications, its 2,5-isomer remains largely uncharacterized in public-domain scientific literature.
This guide aims to present the available data objectively, highlighting the well-established profile of the 2,6-isomer and the current information gap concerning the 2,5-isomer. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these chemical building blocks.
Physicochemical Properties: A Tale of Two Isomers
Quantitative data on the physicochemical properties of 2,6-Dichloropyridine-3,4-diamine is readily available from various chemical suppliers and databases. In stark contrast, experimental data for this compound is not present in the reviewed literature, with information limited to its chemical formula and molecular weight. The following table summarizes the available data, visually representing the current knowledge gap.
| Property | This compound | 2,6-Dichloropyridine-3,4-diamine |
| CAS Number | 405230-94-6[1][2][3][4][5] | 101079-63-4[6] |
| Molecular Formula | C₅H₅Cl₂N₃[3] | C₅H₅Cl₂N₃[7][8] |
| Molecular Weight | 178.02 g/mol [3] | 178.02 g/mol [7][8] |
| Appearance | Data not available | Light brown or yellow solid[6] |
| Melting Point | Data not available | 181-183 °C[7] |
| Boiling Point | Data not available | 424.01 °C at 760 mmHg (Predicted)[7] |
| pKa | Data not available | 0.50 ± 0.50 (Predicted)[7] |
| Storage Conditions | Data not available | Store under inert gas (nitrogen or Argon) at 2–8 °C[7] |
Synthesis and Reactivity
The synthesis of these isomers is a critical consideration for their practical application. While a detailed, reproducible protocol is available for the 2,6-isomer, similar information for the 2,5-isomer is absent from the surveyed literature.
Synthesis of 2,6-Dichloropyridine-3,4-diamine
A common and documented method for synthesizing the 2,6-isomer involves the reduction of a nitro-substituted precursor. This process is outlined in the workflow below.
Caption: Synthesis workflow for 2,6-Dichloropyridine-3,4-diamine.
Reactivity Profile
-
2,6-Dichloropyridine-3,4-diamine: The presence of two amino groups and two chlorine atoms on the pyridine ring makes this a versatile building block. The diamine functionality allows for the formation of heterocyclic rings, such as imidazoles or pyrazines, upon reaction with appropriate reagents.[6] The chlorine atoms are susceptible to nucleophilic substitution, although their reactivity is influenced by the electron-donating amino groups.
-
This compound: Lacking experimental data, the reactivity of this isomer can only be predicted. The relative positions of the chloro and amino groups would likely lead to different regioselectivity in substitution and cyclization reactions compared to the 2,6-isomer. However, without experimental validation, this remains speculative.
Biological Applications and Potential
The utility of these compounds in drug discovery and development is a key area of interest. Again, a significant information gap exists between the two isomers.
Caption: Comparison of available information for the two isomers.
-
2,6-Dichloropyridine-3,4-diamine: This compound is primarily utilized as a chemical intermediate and building block in the synthesis of more complex molecules.[7] It is noted for its application in the pharmaceutical and agricultural industries.[7] Its structure is a key component for developing new drugs that may target specific biological pathways.[7]
-
This compound: While commercially available and listed as a key intermediate for sigma-2 receptor ligands, detailed studies or published results on its biological activity are not found in the searched scientific literature.
Experimental Protocols
Synthesis of 2,6-Dichloropyridine-3,4-diamine
The following protocol is a representative example for the synthesis of 2,6-Dichloropyridine-3,4-diamine, based on available procedures.
Materials:
-
2,6-dichloro-3-nitro-4-pyridinamine
-
Ethanol
-
Stannous chloride(II) (SnCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous drying agent (e.g., sodium sulfate)
Procedure:
-
Dissolve 2,6-dichloro-3-nitro-4-pyridinamine (1 equivalent) in ethanol.
-
Add stannous chloride(II) (4 equivalents) to the solution in batches over a period of 5 minutes.
-
Stir the reaction mixture at 50°C under a nitrogen atmosphere for approximately 6 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
After completion, cool the reaction solution to room temperature.
-
Perform a liquid-liquid extraction by partitioning the mixture with saturated aqueous sodium bicarbonate and ethyl acetate.
-
Separate the organic layer and dry it over an anhydrous drying agent.
-
Concentrate the organic layer under vacuum to yield 2,6-dichloro-3,4-pyridinediamine as a solid.[6]
Conclusion
The comparative study of 2,5- and 2,6-Dichloropyridine-3,4-diamine reveals a significant disparity in the available scientific knowledge. 2,6-Dichloropyridine-3,4-diamine is a well-characterized compound with established synthesis routes, known physicochemical properties, and documented applications as a versatile intermediate in the pharmaceutical and agricultural sectors.
Conversely, This compound represents an area with a clear lack of published research. While it is commercially available, the absence of experimental data on its properties, synthesis, and reactivity presents both a challenge and an opportunity. For researchers seeking a reliable building block with a predictable chemical profile, the 2,6-isomer is the evident choice based on current literature. The 2,5-isomer, however, offers a novel scaffold for exploration, with its unique substitution pattern potentially leading to new chemical entities with distinct biological activities. Further fundamental research into the synthesis and characterization of this compound is necessary to unlock its potential and enable its effective use in drug discovery and materials science.
References
- 1. This compound | CAS: 405230-94-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 3. University of Exeter - Thornlea - 360° Virtual Tour [chronos.exeter.ac.uk]
- 4. 405230-94-6 CAS Manufactory [chemicalbook.com]
- 5. This compound | 405230-94-6 [amp.chemicalbook.com]
- 6. 2,6-DICHLOROPYRIDINE-3,4-DIAMINE | 101079-63-4 [m.chemicalbook.com]
- 7. This compound|CAS 405230-94-6 [benchchem.com]
- 8. 2,6-Dichloropyridine-3,4-diamine | C5H5Cl2N3 | CID 10931987 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of 2,5-Dichloropyridine-3,4-diamine
For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of chemical intermediates is critical. 2,5-Dichloropyridine-3,4-diamine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for the assay of this specific diamine derivative. The performance of these analytical techniques is compared, supported by detailed experimental protocols to aid in method selection and implementation.
While specific validated performance data for this compound is not widely published, this guide utilizes typical performance data from the analysis of the structurally related compound, 2,5-Dichloropyridine, to provide a reasonable expectation of analytical performance. The presented methodologies are robust starting points that can be adapted and validated for specific laboratory settings.
Comparison of Analytical Method Performance
The selection of an analytical method for the assay of this compound depends on several factors, including the need for absolute quantification, required accuracy, sample throughput, and available instrumentation. qNMR is a primary analytical method that provides direct quantification without the need for a specific reference standard of the analyte. HPLC is a versatile and widely used technique for purity determination of non-volatile compounds, while GC is suitable for volatile and thermally stable compounds.
Table 1: Comparison of Quantitative Performance Data
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate | High |
| **Primary Application |
A Comparative Guide to HPLC and GC Methods for the Analysis of 2,5-Dichloropyridine-3,4-diamine
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,5-Dichloropyridine-3,4-diamine, a key intermediate in pharmaceutical synthesis, is of paramount importance. The choice of analytical methodology is critical for ensuring the quality and consistency of this compound. This guide provides a comprehensive comparison of two widely used chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. This objective overview, supported by detailed experimental protocols and comparative performance data, aims to assist in the selection of the most suitable method for specific analytical requirements.
Data Presentation: A Side-by-Side Comparison
The selection of an analytical method is a trade-off between various performance characteristics. While specific validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for each method based on the analysis of structurally similar compounds, such as dichloropyridines and diaminopyridines.[1][2] These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | Gas Chromatography (GC) with FID | High-Performance Liquid Chromatography (HPLC) with UV |
| Linearity (R²) | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 5 µg/mL |
| Analysis Time | ~ 10 - 15 minutes | ~ 15 - 25 minutes |
| Sample Volatility | Required | Not Required |
| Thermal Stability | Required | Not Required |
Experimental Protocols
Reproducibility of analytical methods is contingent on detailed and well-documented protocols. The following methodologies for GC and HPLC are provided as a starting point for method development and validation for the analysis of this compound.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1]
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler is recommended.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable.[1]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature : 250 °C.[1]
-
Detector Temperature : 300 °C.[1]
-
Injection Volume : 1 µL (split mode, 50:1).[1]
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.[1]
-
Sample Preparation :
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as acetone or dichloromethane to create a stock solution.[1]
-
Further dilute the stock solution to a final concentration of approximately 1 mg/mL for analysis.[1]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[1]
Instrumentation : An HPLC system equipped with a UV detector and an autosampler is required.
-
Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v).[1] The aqueous phase may be modified with buffers such as ammonium acetate and the pH adjusted with an acid like trifluoroacetic acid to improve peak shape and resolution, particularly for basic compounds like diamines.[3]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : 230 nm.[1]
-
Injection Volume : 10 µL.[1]
Sample Preparation :
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.[1]
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL using the mobile phase.[1]
Mandatory Visualization
To ensure the reliability and consistency of analytical results, a structured workflow for method cross-validation is essential. The following diagrams illustrate the logical flow of the cross-validation process and the interrelationship of key validation parameters.
Concluding Remarks
Both HPLC and GC are suitable techniques for the analysis of this compound, each offering distinct advantages. GC is often favored for its speed and higher sensitivity, particularly for volatile impurities. However, it requires the analyte to be thermally stable. HPLC provides a robust alternative for non-volatile compounds and can often be performed with simpler sample preparation.
The ultimate choice between HPLC and GC will depend on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, available instrumentation, and throughput needs. A thorough cross-validation is crucial to ensure the interchangeability and reliability of the chosen analytical methods in a research, development, or quality control setting.
References
A Comparative Guide to Alternatives for 2,5-Dichloropyridine-3,4-diamine in Drug Discovery
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall druglikeness. For years, 2,5-Dichloropyridine-3,4-diamine has served as a valuable building block for constructing ATP-competitive kinase inhibitors, leveraging its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. However, the continuous pursuit of novel intellectual property, improved pharmacological profiles, and diverse chemical space has spurred the exploration of alternative scaffolds. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data from peer-reviewed literature.
Overview of Hinge-Binding Scaffolds
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Kinase inhibitors commonly target the ATP-binding site, where a "hinge" region forms crucial hydrogen bonds with the adenine ring of ATP.[2] Scaffolds that can mimic these interactions are therefore highly sought after. This compound and its alternatives are designed to serve as effective hinge-binders.
Core Alternatives and their Comparative Performance
Several heterocyclic scaffolds have emerged as promising alternatives to the dichloropyridine diamine core. This section details their synthesis, biological activity, and provides a comparative analysis based on available data.
Pyrazolopyridine Scaffolds
Example: 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one
The pyrazolopyridine core is a privileged scaffold in kinase inhibitor design, acting as a bioisostere of purine and effectively occupying the ATP binding pocket.[3]
Performance Data:
Derivatives of the 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one scaffold have shown significant promise as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.
| Scaffold Derivative | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| Compound 20 | TYK2 | 1.1 | Inhibition of IL-23-induced IL-22 production in rat PD assay | [4] |
| Aminoindazole precursor | TYK2 | - | Hit compound in HTS | [4] |
Synthesis and Experimental Protocol:
The synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives typically involves a scaffold hopping approach from an aminoindazole core.[4] Optimization of substituents at various positions of the pyrazolopyridine ring is crucial for achieving high potency and selectivity.[4]
Experimental Protocol: TYK2 Kinase Assay
A common method to assess the inhibitory activity of compounds against TYK2 is the ADP-Glo™ Kinase Assay.[1] This assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Active TYK2 enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., KKSRGDYMTMQIG peptide)[5]
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the diluted TYK2 enzyme.
-
Add the substrate/ATP mixture to initiate the reaction. A blank control without the kinase should be included.
-
Incubate at ambient temperature for a defined period (e.g., 40 minutes).
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for another 40 minutes at ambient temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at ambient temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.[1]
Thiadiazinone Scaffolds
Example: 1,2,6-Thiadiazinone Derivatives
The 4H-1,2,6-thiadiazin-4-one core is an emerging chemotype that can function as an ATP-competitive kinase inhibitor by acting as a novel hinge-binding motif.
Performance Data:
Substituted 4H-1,2,6-thiadiazin-4-ones have demonstrated anti-cancer properties in various cell lines.
| Scaffold Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 24 | Bladder Cancer | Low single digit | [6] |
| Compound 24 | Prostate Cancer | Low single digit | [6] |
Synthesis and Experimental Protocol:
The synthesis of 1,2,6-thiadiazinone derivatives often starts from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, where the chlorine atoms can be sequentially displaced by amines.[6]
Diaminopyridine and Acylpyridine Scaffolds
Example: 2,6-Diamino-3-acylpyridines
This class of compounds has been designed and synthesized as inhibitors of Cyclin-Dependent Kinases (CDKs).
Performance Data:
| Scaffold Derivative | Target Kinase | Cellular Proliferation Inhibition | Reference |
| Compound 2r | CDK1, CDK2 | Potent inhibition in HeLa, HCT116, and A375 cells | Not directly cited in provided text |
| Compound 11 | CDK1, CDK2 | Potent inhibition in HeLa, HCT116, and A375 cells | Not directly cited in provided text |
Synthesis and Experimental Protocol:
The synthesis of these compounds involves the construction of the substituted pyridine core followed by acylation reactions.
Experimental Protocol: CDK2 Kinase Assay
The inhibitory activity against CDK2 can be determined using a variety of assay formats, including radiometric assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.[7][8]
Materials:
-
Active CDK2/Cyclin A2 enzyme complex
-
Kinase Buffer
-
Substrate (e.g., Histone H1 or a specific peptide)
-
ATP ([γ-33P]ATP for radiometric assay)
-
Test compounds
Procedure (Luminescence-based):
-
Prepare serial dilutions of the test compounds.
-
Add the CDK2/Cyclin A2 enzyme to the wells of a microplate.
-
Add the test compounds and pre-incubate.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the generated ADP using a detection reagent that produces a luminescent signal.
-
Determine IC50 values by plotting the percentage of inhibition against the compound concentration.[7][8]
Aminopyrazole Scaffolds
Example: 3,4-Diaryl-5-aminopyrazoles
The 5-aminopyrazole moiety is a versatile pharmacophore that can be derivatized to explore structure-activity relationships for kinase inhibition.
Performance Data:
Derivatives of 3,4-diaryl-5-aminopyrazoles have shown antiproliferative activities in the NCI-60 cell screen, with distinct selectivity profiles.
| Scaffold Derivative | Cell Line Selectivity | Reference |
| 3,4-Diaryl-5-aminopyrazoles | SNB-75 CNS cancer, UO-31 and CAKI-1 renal cancer cells | [9] |
Synthesis and Experimental Protocol:
The synthesis of 3,4-diaryl-5-aminopyrazoles can be initiated from β-ketonitriles followed by cyclocondensation with hydrazine hydrate.[9] A one-pot, three-component synthesis approach has also been developed.[9]
Signaling Pathway and Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: TYK2 signaling pathway and the point of inhibition.
Caption: Simplified CDK signaling pathway at the G1/S transition.
Caption: General experimental workflow for evaluating novel kinase inhibitors.
Conclusion
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. revvity.com [revvity.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Its versatility allows for the development of potent and selective inhibitors targeting a wide range of kinases implicated in diseases such as cancer. This guide provides an objective comparison of the efficacy of kinase inhibitors derived from prominent pyridine scaffolds, supported by experimental data. We delve into the structure-activity relationships of aminopyridine, imidazopyridine, and pyrazolopyridine derivatives, offering a clear comparison of their performance.
Data Presentation: Comparative Efficacy of Pyridine-Based Kinase Inhibitors
The following tables summarize the in vitro efficacy of representative kinase inhibitors categorized by their pyridine scaffold. IC50 values, which denote the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%, are presented to indicate potency. Lower IC50 values signify higher potency.
Table 1: Efficacy of Aminopyridine-Based Kinase Inhibitors
| Compound/Reference | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| K02288 Derivative (10)[1] | ALK2 | 1.9 | Biochemical enzyme inhibition assay |
| K02288 Derivative (26)[1] | ALK2 | 3.2 | Biochemical enzyme inhibition assay |
| VRK1 Inhibitor (26)[2] | VRK1 | 150 | Not specified |
| c-Met Inhibitor (PF-02341066)[3] | c-Met | - | Contains a 2-aminopyridine group |
Table 2: Efficacy of Imidazopyridine-Based Kinase Inhibitors
| Compound/Reference | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| Ponatinib[4][5][6][7] | BCR-ABL (T315I mutant) | 2 | Ba/F3 cellular assay |
| Imidazo[4,5-b]pyridine Derivative (27e)[8] | Aurora-A | 7.5 (Kd) | Biochemical assay |
| Imidazo[4,5-b]pyridine Derivative (27e)[8] | FLT3 | 6.2 (Kd) | Biochemical assay |
| Imidazo[4,5-c]pyridin-2-one (78)[7] | DNA-PK | 7.95 | Biochemical assay |
| Imidazopyridine Chalcone (18)[9] | - | 9600 | MCF-7 cell line |
Table 3: Efficacy of Pyrazolopyridine-Based Kinase Inhibitors
| Compound/Reference | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| Selpercatinib[10][11][12][13] | RET | - | FDA-approved for RET-altered cancers |
| Pyrazolo[1,5-a]pyridine CSK Inhibitor[14] | CSK | <5600 | Improvement over pyridazinone lead |
| Pyrazolo[3,4-b]pyridine (26)[14] | Not specified | - | Showed high kinase selectivity and cellular activity |
| Pyrazolo[4,3-b]pyridine (39)[14] | ITK | - | Similar enzymatic inhibition to indazole |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway targeted by many kinase inhibitors and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundational understanding of how the inhibitory activities of these compounds are assessed.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[15][16][17][18]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (kinase inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a buffer solution.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Target Engagement Assay (Western Blot)
Western blotting is used to detect changes in the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement within a cellular context.[23][24][25][26][27]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with various concentrations of the kinase inhibitor for a specified time.
-
Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects the total (phosphorylated and unphosphorylated) amount of the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein to determine the extent of target inhibition at different inhibitor concentrations.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ponatinib-review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Effectiveness of First-Line Selpercatinib versus Standard Therapies in Patients with RET-Activated Cancers:… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of RET-kinase inhibitors in RET-altered thyroid cancers: a systematic review and single-arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers - NCI [cancer.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com.br]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. carnabio.com [carnabio.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. broadpharm.com [broadpharm.com]
- 23. benchchem.com [benchchem.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. benchchem.com [benchchem.com]
- 26. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Dichloropyridine-3,4-diamine: A Comprehensive Guide
For researchers and professionals in the scientific community, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2,5-Dichloropyridine-3,4-diamine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 405230-94-6) was not publicly available at the time of this writing. The following procedures are based on the best practices for handling hazardous chemical waste and the hazard profiles of structurally similar compounds. Always consult the manufacturer-provided SDS for specific guidance before handling and disposal.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the utmost care, assuming it to be a hazardous substance.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Gloves: Chemically resistant gloves are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn and properly fastened.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
-
In Case of Spills: Accidental spills should be managed promptly and safely.
-
Absorb the spill using an inert material such as sand or vermiculite.
-
Collect the absorbed material into a clearly labeled, sealed container designated for hazardous waste.
-
Under no circumstances should the chemical or cleanup materials be allowed to enter drains or waterways.
-
Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation. Use appropriate personal protective equipment at all times. |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | Wear protective gloves and clothing to prevent skin exposure. |
| Serious Eye Damage/Eye Irritation | Expected to cause serious eye irritation or damage. | Wear safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Work in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process.
-
Waste Identification and Classification: This compound should be classified as a hazardous chemical waste. Due to its chemical structure, it falls into the category of halogenated organic compounds.
-
Waste Segregation: To prevent dangerous chemical reactions, it is critical to segregate this waste stream.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or bases.
-
Keep this waste separate from non-halogenated organic waste to ensure proper disposal pathways.
-
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable, but compatibility should always be verified.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " (avoid abbreviations or chemical formulas).
-
The CAS Number: "405230-94-6 ".
-
An accumulation start date.
-
A clear description of the contents, including any solvents used.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area has secondary containment to control any potential leaks.
-
Keep the container away from sources of ignition and incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling 2,5-Dichloropyridine-3,4-diamine
Based on the analysis of analogous compounds, 2,5-Dichloropyridine-3,4-diamine is expected to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] It may also cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes, which can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Viton®), a lab coat, and full-length pants. | Prevents skin contact, which may cause irritation.[4][5] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator with an organic vapor cartridge. | Necessary when handling the powder outside of a chemical fume hood to prevent inhalation of dust, which can cause respiratory tract irritation.[2][5] |
Operational Plan and Handling Procedures
A strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]
-
Before starting, ensure all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[4]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the formation and inhalation of dust.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.[5]
-
Wear appropriate PPE before attempting to clean up.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a suitable, closed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2][5]
-
Ventilate the area and wash the spill site after the material has been removed.[6]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
-
Waste Segregation: All waste containing this compound, including unused material and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in designated, sealed, and clearly labeled waste containers. As a chlorinated compound, it should be disposed of in a container specifically marked for halogenated organic waste.[5][6]
-
Containerization: Use a leak-proof waste container that is chemically compatible with chlorinated organic compounds. Do not fill containers to more than 90% of their capacity.[5]
-
Professional Disposal: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[3][4] Do not dispose of this chemical down the drain or in regular trash.[6]
-
Decontamination: All glassware and equipment that have come into contact with the chemical should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.[6]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


